The core pathway for delphinidin biosynthesis shares upstream steps with other flavonoids but diverges at critical enzymatic branches. The flowchart below illustrates this process.
Key enzymatic steps in the delphinidin biosynthesis pathway. F3'5'H is the critical enzyme directing flux toward delphinidin [1] [2] [3].
The pathway begins with the general phenylpropanoid pathway, transforming phenylalanine into p-coumaroyl-CoA [1] [4]. This molecule enters the flavonoid pathway with the addition of malonyl-CoA, eventually leading to the central flavanone, naringenin [2] [3]. The key branching point occurs at dihydrokaempferol (DHK), where the action of flavonoid 3',5'-hydroxylase (F3'5'H) adds two hydroxyl groups to the B-ring, producing dihydromyricetin (DHM) [1] [2]. This dual hydroxylation is the definitive step creating the chemical scaffold for blue pigmentation.
Subsequent reduction by dihydroflavonol 4-reductase (DFR) and dehydration by anthocyanidin synthase (ANS) finally yields delphinidin aglycone [1] [4]. The competition between F3'H and F3'5'H for DHK is a major regulatory node determining the ratio of red cyanidin to blue delphinidin derivatives [3].
The table below summarizes the core enzymes involved in the delphinidin-specific branch.
| Enzyme | Gene Abbreviation | Catalytic Function | Specific Role in Delphinidin Biosynthesis |
|---|---|---|---|
| Flavonoid 3',5'-Hydroxylase | F3'5'H | Hydroxylation | Adds two -OH groups to the B-ring of dihydrokaempferol, producing dihydromyricetin. This is the critical commitment step [1] [2]. |
| Dihydroflavonol 4-Reductase | DFR | Reduction | Reduces dihydromyricetin (DHM) to leucodelphinidin [1] [4]. Substrate specificity of DFR is a key factor in delphinidin accumulation [3]. |
| Anthocyanidin Synthase | ANS | Oxidation | Converts leucodelphinidin into the colored, unstable delphinidin aglycone [1] [4]. |
| Glucosyltransferases | UFGT | Glycosylation | Adds sugar moieties (e.g., glucose) to the C-3 position, forming stable anthocyanins like Delphinidin-3-glucoside [1]. |
The biosynthesis of delphinidin is not solely dependent on structural genes but is also tightly regulated by transcriptional complexes and environmental factors.
For researchers investigating this pathway, a combination of metabolomic and transcriptomic analyses is standard:
Understanding the biosynthesis of delphinidin-3-glucoside is particularly relevant for drug development, as this glycosylated form has improved stability and is more easily absorbed than the aglycone form [1] [4]. Its noted bioactivities, which are of interest to pharmaceutical researchers, include:
Delphinidin (3,3',4',5,5',7-hexahydroxyflavylium) is an anthocyanidin. Its chloride salt form, delphinidin chloride, is commonly used in scientific research for its stability and solubility [1] [2]. The compound is characterized by two aromatic rings (A and B) joined by a heterocyclic pyran ring (C), with multiple hydroxyl groups responsible for its strong antioxidant properties [1] [3].
The table below summarizes the primary natural sources and key chemical data for this compound.
| Category | Details |
|---|---|
| Natural Sources | Bilberry, blueberry, blackcurrant, cranberry, pomegranate, eggplant (skin), red/purple grapes, red wine [4] [1] [5]. |
| Chemical Formula | C₁₅H₁₁ClO₇ [2]. |
| Molar Mass | 338.70 g/mol [2]. |
| CAS Number | 528-53-0 [2] [5]. |
| Form | Solid, appearing brown to black [2]. |
| Solubility | Soluble in polar solvents like methanol, water, and DMSO [1] [2]. |
Conventional extraction methods for anthocyanins like delphinidin often involve maceration with organic solvents such as methanol or ethanol [6]. However, research into greener and more efficient methods is advancing.
This compound exhibits a range of biological activities with potential therapeutic applications, primarily through the modulation of key cellular signaling pathways.
The following diagram illustrates the primary signaling pathways through which this compound exerts its documented anticancer effects.
FIGURE 1: Key signaling pathways modulated by this compound, leading to its observed anticancer effects.
This compound inhibits cancer cell proliferation and induces apoptosis through multiple pathways.
Angiogenesis, the formation of new blood vessels, is critical for tumor growth. This compound exhibits anti-angiogenic properties by downregulating critical factors like HIF-1α and VEGF, and by inhibiting VEGFR2 signaling in endothelial cells [4] [8]. This action disrupts the blood supply necessary for tumors to grow.
This compound demonstrates significant anti-inflammatory effects by strongly inhibiting TNF-α-induced COX-2 expression [4]. It has also shown potential in mitigating pathological markers in models of psoriasis by improving keratinocyte differentiation and reducing inflammation [4].
For researchers intending to work with this compound, several practical aspects must be considered.
This compound (C₁₅H₁₁ClO₇; CID 68245; CAS 528-53-0) is an anthocyanidin derivative that serves as a fundamental research compound for investigating the biological activities of delphinidin-based pigments. With a molecular weight of 338.7 g/mol, this compound represents the aglycone core of numerous anthocyanin pigments found abundantly in nature [1]. As a chloride salt of the delphinidin cation, it offers enhanced stability compared to other forms while maintaining the essential pharmacophoric features responsible for its diverse biological activities [2].
Delphinidin itself is a purple plant pigment belonging to the anthocyanidin class of flavonoids, widely distributed in colored fruits and vegetables including blueberries, blackcurrants, bilberries, pomegranates, eggplants, and red grapes [2] [3]. In nature, delphinidin predominantly exists in glycosylated forms (anthocyanins) with various sugar moieties attached at the C-3 position, which significantly influence its stability, solubility, and bioavailability [2]. The chloride salt form is particularly valuable for in vitro research as it provides a stable, water-soluble source of the delphinidin aglycone for mechanistic studies.
The growing interest in this compound in pharmaceutical and nutraceutical research stems from its multifaceted bioactivities, including potent antioxidant, anti-inflammatory, anticancer, anti-angiogenic, and cardioprotective effects [2] [3] [4]. This technical guide provides a comprehensive overview of this compound's phytochemistry, pharmacological potential, experimental methodologies, and challenges in therapeutic development, specifically tailored for researchers and drug development professionals.
This compound features a distinctive flavylium cation structure consisting of a three-ring system (C6-C3-C6) characteristic of anthocyanidins [2] [3]. The chemical structure comprises two aromatic rings (A and B) and a heterocyclic pyrylium ring (C) that carries a positive charge [3]. The specific arrangement of hydroxyl groups at positions 3, 5, 7, 3', 4', and 5' distinguishes delphinidin from other anthocyanidins and contributes significantly to its biological activity [2].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Specification | Research Significance |
|---|---|---|
| Molecular Formula | C₁₅H₁₁ClO₇ | Basic identification and molecular weight calculation |
| Molecular Weight | 338.7 g/mol | Dosage and concentration standardization |
| Melting Point | >349.85°C | Thermal stability assessment |
| Solubility | Methanol (slightly), Water (soluble as chloride salt) | Solvent selection for experimental preparations |
| Storage Conditions | -20°C | Long-term stability preservation |
| Color | Blue-red to black | Visual identification and spectrophotometric analysis |
| Hydrogen Bond Donors | 6 | Molecular interactions with biological targets |
| Hydrogen Bond Acceptors | 7 | Solubility and membrane permeability characteristics |
The presence of multiple hydroxyl groups, particularly the catechol structure in ring B (3',4',5'-trihydroxylation), confers potent electron-donating capacity, making this compound an exceptionally powerful antioxidant compound [2] [3]. This structural configuration enables efficient scavenging of reactive oxygen species (ROS) and contributes to the compound's vibrant color properties, which vary with pH [2]. The chloride counterion enhances the stability and water solubility of the flavylium cation, facilitating in vitro experimentation [1].
In plants, delphinidin biosynthesis occurs through the phenylpropanoid pathway using coumaroyl-CoA and malonyl-CoA as primary precursors [2] [3]. The key enzymatic steps involve:
The enzyme flavonoid 3',5'-hydroxylase serves as the critical determinant for delphinidin production, directly controlling the hydroxylation pattern that distinguishes delphinidin from other anthocyanidins like cyanidin and pelargonidin [2]. Following biosynthesis, delphinidin undergoes various modifications including glycosylation, methylation, and acylation, which enhance its stability and create the diverse array of delphinidin-derived anthocyanins found in nature [2].
Figure 1: Biosynthetic pathway of this compound highlighting key enzymatic steps and precursors
This compound demonstrates pH-dependent stability, remaining most stable under acidic conditions (pH < 3) but degrading rapidly under physiological pH conditions [2] [5]. The compound is also light-sensitive, requiring protection from direct light during storage and experimental procedures [5]. These stability challenges necessitate careful experimental design and appropriate analytical conditions for reliable research outcomes.
For analytical characterization, High-Performance Liquid Chromatography (HPLC) with diode array detection represents the most widely employed method for this compound quantification [6] [7]. Typical HPLC conditions include:
Advanced identification and confirmation employ LC-MS/MS systems, particularly using quadrupole time-of-flight (qTOF) mass spectrometry for accurate mass determination and structural elucidation [7]. These methodologies enable precise quantification of this compound in complex biological matrices and plant extracts, facilitating pharmacokinetic and metabolic studies.
This compound demonstrates broad-spectrum anticancer potential through multiple mechanisms affecting various hallmarks of cancer. The compound exhibits pro-apoptotic effects across diverse cancer cell lines, including breast, lung, colon, and ovarian cancers [3]. Significant cytotoxicity has been observed in triple-negative breast cancer (TNBC) models, with IC₅₀ values ranging between 20-50 µM [8]. The anticancer mechanisms involve:
Table 2: Documented Anticancer Effects of this compound in Experimental Models
| Cancer Type | Experimental Model | Reported Effects | Proposed Mechanisms |
|---|---|---|---|
| Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-453, MDA-MB-468 cells | IC₅₀: 20-50 µM; inhibition of proliferation and colony formation [8] | Notch1 pathway inhibition; cell cycle arrest; apoptosis induction [8] |
| Ovarian Cancer | ES2 ovarian clear cell carcinoma | Inhibition of cell viability and proliferation [3] | Suppression of ERK1/2 MAPK and PI3K/AKT signaling [3] |
| Colon Cancer | HT29 and other colon cancer cells | Protection against menadione-induced DNA damage; apoptosis induction [3] | Caspase-3, -8, -9 activation; Bcl-2 downregulation; G2/M cell cycle arrest [3] |
| Skin Carcinogenesis | Mouse epidermal cells | Inhibition of tumor promotion and COX-2 expression [3] | Suppression of MAPK signaling and NF-κB activation [3] |
The structure-activity relationship studies indicate that the catechol group in ring B critically influences delphinidin's anticancer potency, while glycosylation patterns significantly affect its bioavailability and cellular uptake [3]. Delphinidin-3-O-glucoside demonstrates superior absorption compared to other derivatives, highlighting the importance of specific structural features for optimal biological activity [3].
This compound exhibits potent anti-angiogenic effects by targeting multiple stages of blood vessel formation, making it a promising candidate for anti-cancer and anti-angiogenic therapies [5]. The compound significantly inhibits:
The anti-angiogenic mechanism involves multipathway inhibition, including suppression of MAPK and PI3K/Akt signaling cascades, and downregulation of transcription factors like CREB/ATF1 [5]. Additionally, this compound inhibits VEGF-induced mitochondrial biogenesis through Akt pathway modulation, further contributing to its anti-angiogenic efficacy [5].
Advanced delivery systems have significantly enhanced the anti-angiogenic potency of delphinidin. When encapsulated in small extracellular vesicles (sEVs), delphinidin demonstrated dramatically increased efficacy—showing 2-fold greater inhibition of endothelial proliferation, 10-fold enhancement for reducing NO production, and 100-fold increased potency against capillary-like formation compared to free delphinidin [5]. This delivery approach addresses the compound's stability and bioavailability limitations while maximizing its therapeutic potential.
Beyond anticancer and anti-angiogenic effects, this compound demonstrates multiple other bioactivities with therapeutic relevance:
Anti-inflammatory Effects: Suppresses COX-2 expression and pro-inflammatory cytokine production through inhibition of NF-κB and MAPK pathways [4]. Reduces TNF-α-induced inflammatory signaling in various cell models [2]
Antioxidant Activity: Functions as a potent free radical scavenger with significant ROS neutralizing capacity [3] [4]. Enhances cellular antioxidant defenses through Nrf2 pathway activation and HO-1 induction [3]
Cardioprotective Potential: Demonstrates vasorelaxant properties and protects against endothelial dysfunction [5] [4]. Although a recent study showed no improvement in survival after cardiac arrest in mice, it modulated anxious behavior in survivors [4]
Neuroprotective Effects: Shows potential in models of neurological injury, though efficacy appears context-dependent [4]
Gut Microbiota Modulation: Exerts prebiotic-like effects and undergoes microbial metabolism to bioactive derivatives [2]
Figure 2: Key molecular pathways modulated by this compound showing multifaceted mechanisms of action
Standardized protocols for evaluating the anticancer potential of this compound encompass a suite of complementary assays that provide comprehensive assessment of cytotoxicity, proliferation inhibition, and mechanistic insights:
Cell Viability Assay (MTS Protocol)
Colony Formation Assay
Apoptosis Analysis (Annexin V/PI Staining)
Cell Cycle Analysis
Understanding the mechanistic basis of this compound's bioactivities requires integrated molecular approaches:
Western Blot Analysis
Surface Plasmon Resonance (SPR) for Binding Affinity
Molecular Docking Studies
Animal models provide critical preclinical data on this compound's therapeutic potential:
Xenograft Tumor Models
Anti-Angiogenesis Models
Pharmacokinetic Studies
This compound faces significant pharmacokinetic challenges that limit its therapeutic translation:
These challenges manifest in modest plasma concentrations following oral administration, with rapid clearance and extensive metabolite formation [5]. Even when administered intravenously, the compound shows limited tissue distribution and rapid elimination, necessitating advanced formulation approaches.
Innovative formulation strategies have been developed to overcome the limitations of native this compound:
Small Extracellular Vesicles (sEVs)
Cyclodextrin Complexation
Nanoencapsulation Strategies
Table 3: Formulation Strategies to Enhance this compound Bioavailability
| Formulation Approach | Key Advantages | Documented Efficacy Enhancements | Research Status |
|---|---|---|---|
| sEV Encapsulation | Enhanced stability, targeted delivery, improved cellular uptake | 100-fold increased anti-angiogenic potency; 2-10 fold enhancement in other activities [5] | Preclinical validation |
| Cyclodextrin Complexation | Improved solubility, chemical stabilization, easier preparation | Enhanced delivery in cardiac arrest models; improved aqueous stability [4] | Preclinical testing |
| Nanoemulsions | Increased absorption, protection from degradation, customizable release | Limited published data specifically for delphinidin | Early development |
| Polymeric Nanoparticles | Controlled release, tissue targeting, programmable degradation | Promising for other anthocyanins; delphinidin-specific data emerging | Research phase |
This compound represents a promising phytochemical lead with multifaceted biological activities, particularly in oncology and angiogenesis-related pathologies. Its well-characterized mechanism of action targeting multiple signaling pathways (PI3K/Akt, MAPK/ERK, Notch1, NF-κB) provides a strong rational basis for therapeutic development [8] [3]. The compound's favorable safety profile compared to synthetic drugs further enhances its translational potential.
However, significant challenges remain in advancing this compound toward clinical application. The primary limitations include poor stability under physiological conditions, limited oral bioavailability, and rapid systemic clearance [5]. Future research should prioritize:
Advanced Formulation Development: Optimization of nanocarrier systems, particularly sEV-based approaches that have demonstrated remarkable efficacy enhancement [5]
Structural Optimization: Semi-synthetic modification to improve metabolic stability while retaining bioactivity, potentially through targeted acylation or glycosylation [3]
Combination Strategies: Rational pairing with conventional therapeutics to enhance efficacy and potentially overcome resistance mechanisms [8]
Clinical Translation: Well-designed preclinical toxicology and pharmacokinetic studies to establish safe dosing parameters for initial human trials
Biomarker Development: Identification of predictive biomarkers to identify patient populations most likely to respond to delphinidin-based therapies
The continuing investigation of this compound underscores the importance of natural products research in drug discovery. With advancing formulation technologies and mechanistic understanding, this compound holds significant promise as a therapeutic agent or lead compound for cancer, inflammatory conditions, and angiogenesis-related disorders. Researchers should focus on addressing the bioavailability challenges while leveraging the compound's multitarget mechanism of action for enhanced therapeutic efficacy.
Delphinidin chloride can be obtained through chemical synthesis or extraction from natural sources.
This compound exhibits a range of biological activities, with strong evidence for its anticancer potential across various cell lines, including breast, colon, lung, and ovarian cancers [4]. Its effects are mediated through several key mechanisms, as illustrated in the following pathway diagram.
Diagram of this compound's multifaceted anticancer mechanisms.
The biological activity of delphinidin is strongly influenced by its chemical structure. The following table compares the antioxidant activity of common anthocyanidins, demonstrating that delphinidin, with three hydroxyl groups on its B-ring, is the most potent [5].
| Anthocyanidin | B-Ring Substituents | Relative Antioxidant Activity (Rank) |
|---|---|---|
| Delphinidin (Dp) | 3', 4', 5' -OH | 1 (Strongest) |
| Petunidin (Pt) | 3'-OCH₃, 4'-OH, 5'-OH | 2 |
| Cyanidin (Cd) | 3', 4' -OH | 3 |
| Malvidin (Mv) | 3', 5' -OCH₃, 4'-OH | 4 |
| Pelargonidin (Pg) | 4' -OH | 5 |
| Peonidin (Pn) | 3'-OCH₃, 4'-OH | 6 (Weakest) |
Table based on data from stoichiometric values (n10) in ABTS and DPPH assays [5].
For researchers aiming to validate these activities, here are detailed methodologies for core assays.
This assay measures a compound's ability to prevent oxidation in a live cell model.
This colorimetric assay measures cell metabolic activity as a proxy for viability and proliferation.
For laboratory use, this compound is commercially available.
This compound's strong antioxidant and multi-pathway anticancer effects make it a compelling candidate for further investigation. Its main challenges for drug development include low stability at physiological pH and poor bioavailability [4]. Future research is needed to address these delivery challenges and to validate its efficacy in clinical trials.
The stability of delphinidin is highly dependent on its chemical environment. The information below summarizes the key factors that influence its stability.
| Factor | Effect on Stability | Notes & Context |
|---|---|---|
| pH | Highly unstable in neutral/basic conditions; most stable at low pH (acidic conditions) [1]. | Stable only at pH 3. Rapid degradation occurs in higher pH (physiological) conditions [1]. |
| Temperature | Stability decreases with increasing temperature [2]. | Part of general anthocyanin behavior; specific degradation temperature for delphinidin chloride not quantified in available data. |
| Light | Light-sensitive [1]. | Requires protection from light during storage and experiments. |
| Glycosylation | Glycosylated derivatives (e.g., Delphinidin-3-O-glucoside) show improved stability compared to aglycone form [1]. | The sugar moiety protects the core structure and is vital for bioavailability [3] [4]. |
| Acylation | Acylation of glycosyl moieties (with organic acids) can further enhance stability [1] [2]. | Creates a more stable, planar molecular structure that is less susceptible to degradation [2]. |
The following are detailed methodologies for handling this compound in experimental settings, as cited in recent research.
This protocol is used to assess the cytotoxic effects of this compound on cells [5].
This method evaluates the potential for this compound to cause or protect against genetic damage [6].
This compound exerts anticancer effects through multiple pathways. The diagram below illustrates the key signaling pathways involved in its induction of autophagy and apoptosis in Non-Small Cell Lung Cancer (NSCLC) cells, particularly when combined with radiation (γ-IR) [7].
Delphinidin enhances radiation-induced cell death by modulating key cellular pathways [7].
To overcome the inherent instability of delphinidin, several formulation strategies can be employed.
The available data has some limitations. A major gap is the lack of comprehensive quantitative stability data (e.g., degradation kinetics, half-life) under various storage conditions. Furthermore, while its anticancer mechanisms are being elucidated, its low bioavailability and rapid degradation in physiological conditions remain significant hurdles for clinical translation [1].
Future research should focus on:
Delphinidin chloride is an anthocyanidin, a class of naturally occurring plant pigments responsible for the blue, purple, and red colors in many fruits and vegetables such as blueberries, blackcurrants, eggplants, and red grapes [1] [2]. As a potent antioxidant, it has garnered significant interest for its potential therapeutic applications, including anticancer, anti-angiogenic, and anti-inflammatory properties [3] [1] [2]. However, its instability at physiological pH and modest bioavailability present considerable challenges for research and drug development [3] [2]. This document provides detailed methodologies for the extraction, isolation, and analytical characterization of this compound, tailored for researchers and drug development professionals.
This compound (C₁₅H₁₁ClO₇) has a molecular weight of 338.7 g/mol and a CAS Number of 528-53-0 [4]. It is supplied as a blue-red to black solid [4]. Understanding its basic properties is crucial for handling and experimental design.
Table 1: Physicochemical Properties of this compound [4] [1] [5]
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₅H₁₁ClO₇ |
| Molecular Weight | 338.7 g/mol |
| CAS Number | 528-53-0 |
| Form | Solid |
| Color | Blue-Red to Black |
| Melting Point | >349.85 °C |
| Storage Temperature | -20°C |
| Solubility | Soluble in methanol, ethanol, DMSO, and water (typically at low pH) |
| Stability | Light-sensitive; stable only at pH < 3; degrades rapidly under physiological conditions. |
The extraction of delphinidin from plant material must account for its instability. Common methods include solvent extraction, often assisted by ultrasound or microwaves to improve yield and efficiency [1] [6].
This protocol outlines a standard method for extracting delphinidin and other anthocyanins from rich sources like berries.
Materials:
Procedure:
To overcome the poor bioavailability and stability of delphinidin, a novel approach involves loading it into small extracellular vesicles (sEVs), which act as natural drug delivery systems [3].
Workflow Diagram: Delphinidin Loading into Small Extracellular Vesicles (sEVs)
Materials:
Procedure [3]:
Accurate characterization is essential for confirming the identity and purity of this compound. The combination of liquid chromatography and high-resolution mass spectrometry is the gold standard.
This protocol is adapted from modern analytical techniques used for anthocyanin characterization [3] [7].
Materials:
Sample Preparation:
Chromatographic and Mass Spectrometry Conditions:
Table 2: Key Analytical Parameters for Delphinidin and Common Metabolites [3] [7]
| Compound | Expected m/z ([M]+) | Key MS/MS Fragments | Notes |
|---|---|---|---|
| Delphinidin (aglycone) | 303.05 | 285, 257, 229 | Aglycone core structure. |
| Delphinidin-3-O-glucoside | 465.10 | 303 (loss of glucose) | One of the most common glycosidic forms. |
| Delphinidin-3-O-rutinoside | 611.16 | 465, 303 (loss of rutinose) | Commonly found in berries. |
| Peonidin-3-galactoside | 463.12 | 301 | Often co-occurs with delphinidin; used for metabolite profiling. |
Table 3: Troubleshooting Guide for this compound Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Yield / Degradation | Exposure to neutral/basic pH, light, or high temperatures. | Always work in acidic conditions (pH < 3), perform steps in the dark or under dim light, and keep samples on ice or at 4°C. |
| Poor Solubility | The chloride salt may not fully dissolve in aqueous buffers. | Use a small amount of DMSO (e.g., 0.1%) as a cosolvent to prepare a stock solution before dilution. |
| Low Bioavailability in Models | Instability in physiological environments. | Employ advanced delivery systems like extracellular vesicles (sEVs) [3] or stabilization with sulfobutylether-β-cyclodextrin [8]. |
| Inconsistent LC-MS Results | Sample degradation or column carryover. | Ensure mobile phases are fresh and acidic. Use a strong wash step in the LC gradient to clean the column between runs. |
The successful study of this compound requires meticulous attention to its physicochemical instability during extraction, isolation, and analysis. The protocols outlined here, from basic solvent extraction to advanced sEV loading and precise UHPLC-HRMS characterization, provide a robust framework for researchers. Adhering to these guidelines and incorporating innovative stabilization strategies will enable more reliable investigation into the promising therapeutic potential of this natural compound.
This compound is a naturally occurring anthocyanidin pigment found in various pigmented fruits and vegetables such as blueberries, bilberries, and red wine. As a plant-derived bioactive compound, it has gained significant research interest due to its diverse biological activities, including antioxidant properties, angiogenesis inhibition, and potential chemopreventive effects. The compound exists as a deep blue to purple crystalline powder with the chemical formula C₁₅H₁₁ClO₇ and a molecular weight of 338.7 g/mol [1] [2]. From a chemical perspective, this compound features a flavonoid backbone with multiple hydroxyl groups that contribute to both its biological activity and chemical reactivity. These structural characteristics make proper solution preparation essential for maintaining compound integrity and ensuring reproducible experimental results.
The stability of this compound presents particular challenges for researchers, as the compound is susceptible to degradation under suboptimal conditions. Factors such as light exposure, temperature fluctuations, pH variations, and oxidative stress can significantly impact solution stability and bioactivity. Understanding these factors is crucial for designing robust experimental systems that maintain compound integrity throughout the research workflow. This document provides comprehensive guidelines for the preparation, quality control, and application of this compound stock solutions to support reliable scientific investigation.
This compound possesses specific chemical properties that directly influence its handling and solubility characteristics. The following table summarizes the key physical and chemical parameters:
Table 1: Chemical and Physical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₁ClO₇ | [1] [3] [2] |
| Molecular Weight | 338.7 g/mol | [1] [3] [2] |
| CAS Number | 528-53-0 | [1] [3] |
| Purity | ≥95% to ≥99% | [3] [2] |
| Appearance | Deep blue to purple crystalline powder | [2] |
| Estimated Density | 1.3946 g/cm³ | [1] |
This compound exhibits specific solubility profiles that guide appropriate solvent selection for different experimental applications:
Table 2: Solubility Profile and Storage Conditions
| Parameter | Characteristics | Reference |
|---|---|---|
| DMSO Solubility | 56.2 mg/mL (166.1 mM) | [1] |
| Aqueous Solubility | Soluble in water and polar organic solvents | [2] |
| Primary Storage | -20°C for long-term storage (powder) | [1] [2] |
| Solution Storage | -80°C for stock solutions (up to 1 year) | [1] |
| Stability Consideration | Protect from light, moisture, and direct sunlight | [1] |
The multiple hydroxyl groups on the flavonoid structure contribute to delphinidin's polarity and solubility characteristics, while also rendering it susceptible to oxidative degradation and pH-dependent structural modifications. Proper handling requires protection from light due to the compound's inherent photosensitivity, and maintenance of dry conditions prevents hydrolytic degradation [1] [2]. For long-term storage of the powder form, -20°C is recommended, while stock solutions maintain optimal stability when stored at -80°C for extended periods.
Preparation of dimethyl sulfoxide (DMSO) stock solutions represents the most common approach for this compound due to the compound's excellent solubility in this solvent. The following protocol describes the standard procedure:
Equipment and Materials: Analytical balance (capable of 0.1 mg precision), sterile glass vials (amber colored), volumetric pipettes, molecular sieves (for drying DMSO), anhydrous DMSO (high purity grade), this compound powder, and inert gas source (argon or nitrogen).
Step-by-Step Procedure:
Typical Concentration Ranges: Research applications commonly utilize stock concentrations of 10-100 mM in DMSO, which provides flexibility for dilution into various assay systems while maintaining the final DMSO concentration below 0.5% in most biological assays [1].
For experiments requiring minimal organic solvents, this compound can be prepared in aqueous-based systems with specific considerations:
Solubility Considerations: While this compound demonstrates water solubility, the rate of dissolution and final concentration may vary significantly with pH and buffer composition. The compound exhibits enhanced stability in slightly acidic conditions (pH 4-6).
Recommended Aqueous Formulation: For in vivo applications, one validated formulation combines 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, which achieves a concentration of 2 mg/mL (5.9 mM) [1]. The sequential addition of solvents with clarification between each step is critical for this preparation.
Stability Limitations: Aqueous solutions generally exhibit shorter useful lifespans compared to DMSO stocks, with recommended use within 24 hours when stored at 4°C protected from light.
For animal studies, a specific formulation protocol has been developed and validated:
Formulation Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, achieving a final concentration of 2 mg/mL (5.9 mM) [1].
Preparation Workflow:
Table 3: Preparation Reference Table for Different Solvent Systems
| Solvent System | Maximum Concentration | Storage Conditions | Stability Duration | |--------------------|---------------------------|------------------------|------------------------| | Anhydrous DMSO | 56.2 mg/mL (166.1 mM) | -80°C, protected from light | 1 year | [1] | | Aqueous Buffer (pH 6) | 1-5 mg/mL | 4°C, protected from light | 24-48 hours | [1] | | In Vivo Formulation | 2 mg/mL (5.9 mM) | 4°C, protected from light | 7 days | [1] |
Quality control of this compound stock solutions requires validated analytical methods to ensure accuracy, precision, and reproducibility. According to regulatory guidelines for nonclinical dose formulation analysis, several key parameters must be established [4].
The high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method represents the most widely applied analytical technique for anthocyanidin analysis. System suitability tests should be performed before each analytical run to ensure adequate sensitivity, specificity, and reproducibility. Critical parameters include injection precision (retention time and peak area), theoretical plates (N), tailing factor (T), capacity factor (k'), and resolution [4]. For method validation, acceptance criteria must be defined prior to validation initiation, with standard stock solution comparisons requiring ≤5% difference between separately weighed preparations [4].
Stock solution stability must be established under anticipated storage and usage conditions:
Stability testing should monitor changes in concentration, appearance of degradation products, and alterations in physicochemical properties. For this compound, the characteristic deep blue to purple color serves as a visual indicator of stability, with color fading suggesting degradation.
This compound exerts diverse biological effects through modulation of multiple cellular signaling pathways, demonstrating concentration-dependent activities in the 1-100 μM range [1] [5] [3].
Diagram 1: this compound Signaling Pathways and Biological Effects. This diagram illustrates the multi-target mechanism of action of this compound, showing key signaling pathways modulated and resulting biological outcomes.
The primary molecular targets of this compound include growth factor receptors, nuclear receptors, and epigenetic regulators. At concentrations of 1-40 μM, this compound inhibits epithelial growth factor receptor (EGFR) signaling and suppresses estrogen receptor α (ERα) expression, processes associated with the induction of apoptosis and autophagy [1]. Additionally, the compound regulates JAK/STAT3 and MAPKinase signaling pathways, which contribute to its anti-proliferative effects [1]. A particularly important mechanism involves the inhibition of histone acetyltransferase activity of p300/CBP, with a reported IC₅₀ of approximately 30 μM, suggesting potential epigenetic modulatory activities [1].
This compound has been utilized in various research contexts, with specific experimental considerations:
Angiogenesis Studies: Demonstrated inhibition of PDGF(AB)-induced VEGF release in vascular smooth muscle cells by preventing activation of p38 MAPK and JNK [3]. Typical working concentrations range from 10-50 μM.
Antioxidant and UV Protection: Shown to protect HaCaT keratinocytes and mouse skin against UVB-mediated oxidative stress and apoptosis [3]. Experimental systems often use 5-20 μM concentrations with pretreatment periods of 2-24 hours.
Diabetes Research: Investigated in mouse models of diabetes, both in free and liposomal forms, showing therapeutic potential [3].
Anti-inflammatory Applications: Demonstrated to promote differentiation of regulatory T cells and exhibit anti-inflammatory effects in allograft models [3].
Table 4: Experimentally Validated Biological Activities of this compound
| Biological Activity | Experimental System | Effective Concentration | Key Findings |
|---|---|---|---|
| Antiangiogenic Effect | Vascular smooth muscle cells | 10-100 μM | Inhibited PDGF(AB)-induced VEGF release [3] |
| Antioxidant Protection | HaCaT keratinocytes, mouse skin | 5-20 μM | Reduced UVB-mediated oxidative stress and DNA damage [3] |
| Anticancer Activity | Various cancer cell lines | 1-40 μM | Inhibited EGFR signaling and ERα expression [1] |
| Cardioprotective Effect | Endothelial cells | 1-40 μM | Induced NO release, resulting in vascular relaxation [1] |
| Anti-inflammatory Action | Allograft models | Research ongoing | Promoted Treg differentiation [3] |
| Epigenetic Modulation | Cell-free and cellular systems | IC₅₀ ~30 μM | Inhibited histone acetyltransferase p300/CBP [1] |
Researchers may encounter several technical challenges when working with this compound:
Precipitation Issues: If precipitation occurs during dilution of DMSO stock solutions into aqueous buffers, consider gradual dilution methods or the use of solubilizing agents such as cyclodextrins. Alternatively, prepare fresh solutions in lower concentration stocks to minimize concentration gradients during dilution.
Unexpected Biological Results: If experimental results deviate from literature findings, verify solution concentration using HPLC-UV analysis, as degradation can significantly reduce effective concentrations. Also confirm that final DMSO concentrations in biological assays do not exceed 0.5% to avoid solvent toxicity.
Rapid Color Fading: Significant lightening of the characteristic blue-purple color suggests degradation. Implement rigorous light protection throughout preparation and storage, and consider adding antioxidant agents such as ascorbic acid (0.1-1 mM) for certain applications.
pH Considerations: this compound stability displays pH dependence, with optimal stability in slightly acidic conditions (pH 4-6). For neutral pH experiments, consider minimal buffering to acidic pH followed by gradual adjustment.
Temperature Management: Maintain solutions on ice during handling at room temperature, and avoid repeated freeze-thaw cycles by creating single-use aliquots appropriate for individual experiments.
Solvent Quality: Use high-purity DMSO with low water content (<0.1%), as water contamination can accelerate degradation. Employ molecular sieves or purchase specialized anhydrous DMSO for sensitive applications.
This compound represents a naturally derived bioactive compound with multifaceted research applications spanning cancer biology, cardiovascular studies, and inflammatory disease models. Successful experimentation with this compound requires careful attention to solution preparation protocols, storage conditions, and quality control measures to ensure reproducible and scientifically valid results. The protocols outlined in this document provide researchers with standardized methods for stock solution preparation that maintain compound integrity and bioactivity.
Future methodological developments may include advanced formulation strategies such as lipid nanoparticle encapsulation or complexation with cyclodextrins to enhance stability and bioavailability. Additionally, continued refinement of analytical methods will further improve quality control capabilities. By adhering to these standardized protocols, researchers can maximize experimental consistency and advance our understanding of this compound's diverse biological activities and potential therapeutic applications.
Delphinidin chloride is a naturally occurring anthocyanidin compound belonging to the flavonoid class of polyphenols, widely present in various pigmented fruits and vegetables including berries, eggplants, and red grapes. As a purple plant pigment, delphinidin exhibits numerous biological activities with particular relevance to cancer pathophysiology, including potent antioxidant, anti-inflammatory, and antiproliferative properties. The compound's chemical structure consists of a flavylium cation backbone with multiple hydroxyl groups at the 3, 3', 4', 5, 5', and 7 positions, contributing to its strong electron-donating capacity and biological activity [1]. The chloride salt form enhances its stability and solubility in aqueous solutions, making it particularly suitable for in vitro experimental applications.
The JAK-STAT3 signaling pathway represents a crucial intracellular cascade that transmits signals from cytokines, growth factors, and hormones to the nucleus, regulating fundamental cellular processes including proliferation, differentiation, and apoptosis. In cancer biology, persistent STAT3 activation has been strongly associated with tumor progression, immune evasion, and therapy resistance across multiple cancer types [2]. Recent research has illuminated delphinidin's ability to modulate this oncogenic pathway, positioning it as a promising natural product-derived inhibitor for investigative and potential therapeutic applications. These application notes provide detailed methodologies and experimental protocols for investigating this compound-mediated regulation of JAK-STAT3 signaling in cancer models, with particular emphasis on triple-negative breast cancer (TNBC) and colorectal cancer systems where its effects have been most comprehensively characterized [3] [2].
This compound exerts multifaceted effects on the JAK-STAT3 signaling axis through several interconnected molecular mechanisms. In triple-negative breast cancer (TNBC) models, delphinidin treatment significantly reduces phosphorylation of both JAK2 and STAT3 proteins, thereby inhibiting the canonical activation pathway downstream of cytokine and growth factor receptors [2]. This inhibition subsequently leads to downregulation of PD-L1 expression, a critical immune checkpoint molecule that facilitates tumor immune evasion. This mechanistic cascade was experimentally demonstrated to enhance T-cell mediated cytotoxicity when TNBC cells were co-cultured with Jurkat T-cells, resulting in increased secretion of inflammatory cytokines IFN-γ and TNF-β and reactivation of previously suppressed immune responses [2].
In colorectal cancer HCT116 cells, delphinidin-mediated JAK-STAT3 inhibition occurs in conjunction with induction of oxidative stress through generation of intracellular reactive oxygen species (ROS), decreased antioxidant capacity, and promotion of lipid peroxidation [3]. This oxidative environment triggers mitochondrial membrane potential dissipation and activates the intrinsic apoptotic pathway characterized by increased expression of pro-apoptotic Bax, activation of caspases-3, -8, and -9, and release of cytochrome c [3]. Simultaneously, delphinidin suppresses anti-apoptotic protein expression, creating a coordinated program of cell death execution. Additional investigations have revealed that delphinidin also modulates parallel signaling pathways including MAPK cascades (ERK1/2 and p38), suggesting broader network-level effects beyond JAK-STAT3 specificity [3].
Table 1: Key Experimental Findings of this compound on JAK-STAT3 Signaling in Cancer Models
| Cancer Model | Experimental System | Key Effects on JAK-STAT3 | Functional Outcomes | Reference |
|---|---|---|---|---|
| Triple-negative breast cancer (TNBC) | MDA-MB-231 and BT-549 cell lines | ↓ p-JAK2/JAK2 ratio, ↓ p-STAT3/STAT3 ratio, ↓ PD-L1 expression | Inhibited proliferation and migration; enhanced T-cell activation | [2] |
| Colorectal cancer | HCT116 cell line | Inhibition of STAT3 phosphorylation, modulation of MAPK signaling | Induction of oxidative stress-mediated apoptosis | [3] |
| Prostate cancer | PC-3 cell line | Suppression of NF-κB signaling (cross-talk with JAK-STAT) | Caspase-dependent apoptosis | [4] |
Beyond direct JAK-STAT3 modulation, delphinidin influences several interconnected signaling networks relevant to cancer biology. The compound has demonstrated anti-angiogenic properties by inhibiting multiple stages of new blood vessel formation, including endothelial cell proliferation, migration, and capillary-like structure formation [5]. These effects involve suppression of VEGF-mediated signaling through VEGFR2 and downstream pathways including PI3K/Akt and MAPK cascades [5]. In the context of tumor microenvironment regulation, delphinidin reduces secretion of immunosuppressive exosomes containing PD-L1, potentially reversing immune tolerance mechanisms [2]. The compound also modulates additional inflammation-associated transcription factors including NF-κB and AP-1, which exhibit significant cross-talk with JAK-STAT3 signaling and collectively contribute to its overall anticancer profile [4].
The pharmacokinetic profile of delphinidin presents both challenges and opportunities for experimental design. Bioavailability studies indicate that delphinidin-3-O-glucoside (a common glycosylated form) reaches maximum plasma concentrations of approximately 21-64 nmol/L within 1-2 hours post-administration in human subjects, with relatively low absolute bioavailability ranging from 0.14% to 0.48% for various glycosidic forms [4]. These characteristics highlight the importance of considering metabolic stability and bioavailability enhancement strategies in experimental planning. Recent innovations utilizing small extracellular vesicles (sEVs) as delivery systems have demonstrated dramatically enhanced efficacy, with sEV-loaded delphinidin showing 2-fold to 100-fold increased potency across various anti-angiogenic assays compared to the free compound [5].
Protocol 1: Cell Culture Maintenance and this compound Treatment
Objective: To maintain appropriate cancer cell lines and administer this compound treatments for JAK-STAT3 signaling investigations.
Materials:
Procedure:
Critical Notes:
Protocol 2: Cell Viability and Proliferation Assays
Objective: To evaluate the effects of this compound on cancer cell viability and proliferative capacity.
Materials:
Procedure for CCK-8 Assay:
Procedure for Colony Formation Assay:
Table 2: Representative Dose-Response Effects of this compound in Cancer Models
| Cell Line | Assay Type | IC₅₀ Value | Treatment Duration | Key Observations | Reference |
|---|---|---|---|---|---|
| HCT116 (colorectal) | Cell viability | ~100 μM | 24 hours | Concentration-dependent reduction with significant effects at ≥50 μM | [3] |
| MDA-MB-231 (TNBC) | CCK-8 proliferation | 40-80 μM | 48 hours | ~50% inhibition at 60 μM; near-complete inhibition at 200 μM | [2] |
| HAoEC (endothelial) | Antiproliferative | 5-10 μM (sEV-loaded) | 24 hours | 100-fold increased potency with sEV delivery system | [5] |
Protocol 3: Protein Extraction and Western Blot Analysis
Objective: To evaluate the effects of this compound on JAK2-STAT3 phosphorylation and expression of downstream targets.
Materials:
Procedure:
Critical Notes:
Protocol 4: TNBC-Jurkat T-cell Co-culture System
Objective: To evaluate the functional immune consequences of delphinidin-mediated PD-L1 suppression in TNBC cells.
Materials:
Procedure:
Critical Notes:
Diagram 1: this compound inhibits JAK2 and STAT3 phosphorylation, preventing downstream target gene expression and resulting in reduced proliferation, increased apoptosis, and enhanced immune recognition.
Diagram 2: Comprehensive experimental workflow for investigating this compound-mediated modulation of JAK-STAT3 signaling, incorporating viability assessment, molecular analyses, and functional immune assays.
Successful investigation of this compound's effects on JAK-STAT3 signaling requires careful attention to several methodological considerations. Compound stability represents a critical factor, as delphinidin is light-sensitive and stable only at acidic pH (<3), degrading rapidly under physiological conditions [5]. Researchers should prepare fresh stock solutions for each experiment and minimize light exposure during handling and treatment. For in vivo translation, consider advanced delivery systems such as small extracellular vesicles (sEVs), which have demonstrated remarkable efficacy in enhancing delphinidin stability and potency. Studies show that sEV-loaded delphinidin increases anti-angiogenic effects by 2-fold to 100-fold compared to the free compound across various assay systems [5].
When interpreting Western blot results for phospho-protein analysis, ensure proper normalization strategies by comparing phosphorylated proteins to their total counterparts. The p-JAK2/JAK2 and p-STAT3/STAT3 ratios provide more meaningful biological insights than absolute phosphorylation levels alone [2]. For immune co-culture experiments, include controls for non-specific activation and carefully optimize effector-to-target ratios to ensure detectable signal while maintaining physiological relevance. Time-course experiments are essential for establishing causal relationships between JAK-STAT3 inhibition and subsequent functional outcomes, as phosphorylation changes may precede apoptosis induction or cell cycle arrest by several hours [3].
The experimental protocols outlined herein provide a framework for systematic investigation of this compound as a natural product-derived JAK-STAT3 inhibitor with potential therapeutic applications. The compound's multi-target effects on proliferation, apoptosis, and immune evasion mechanisms position it as a promising candidate for combination therapy approaches with conventional chemotherapeutic agents or immune checkpoint inhibitors [4] [2]. Future research directions should explore delphinidin's efficacy in in vivo models, with particular emphasis on bioavailability enhancement through advanced formulation strategies.
Emerging evidence suggests potential applications beyond those detailed in these protocols, including delphinidin's effects on exosomal PD-L1 dynamics and modulation of the tumor immune microenvironment [2]. Additionally, investigation of potential synergies with established targeted therapies could uncover novel combination approaches for cancer treatment. As research progresses, standardization of these protocols across laboratories will facilitate comparative analyses and accelerate the translational development of this compound and related natural compounds as clinically relevant JAK-STAT3 pathway modulators.
This compound is a naturally occurring anthocyanidin compound responsible for the blue, purple, and red pigmentation in various fruits and vegetables, including blueberries, pomegranates, grapes, and eggplants [1] [2]. As a member of the flavonoid family, delphinidin possesses the characteristic C6-C3-C6 carbon skeleton with multiple hydroxyl groups at the 3, 5, 7, 3', 4', and 5' positions, which contribute to its biological activity [1]. The compound exists in both aglycone and glycosylated forms, with the aglycone form demonstrating higher biological activity, though with reduced bioavailability compared to its glycosylated derivatives [1].
Estrogen receptor alpha (ERα) is a nuclear receptor and transcription factor that plays crucial roles in development, metabolism, and reproduction, but also contributes to the pathogenesis of ERα-positive breast cancers [3] [4]. Approximately 70% of breast cancer cases are ERα-positive, making this receptor a critical therapeutic target [3]. ERα is regulated through multiple mechanisms, including copy number variation, epigenetic modifications, transcriptional regulation, and post-translational modifications that affect its stability and function [3]. While delphinidin has been reported to exert various biological effects through ERα-dependent mechanisms, the exact nature of its interaction with ERα (as agonist, antagonist, or modulator) remains to be fully elucidated [5].
This compound (3,3',4',5,5',7-hexahydroxyflavylium chloride) is a polyphenolic compound with a molecular weight of 338.70 g/mol [1] [2]. Its chemical structure consists of:
The presence of multiple hydroxyl groups, particularly the catechol structure in ring B, contributes to delphinidin's potent antioxidant capacity by scavenging reactive oxygen species (ROS) [6] [1]. The structural features that enhance its antioxidant activity also facilitate interactions with various proteins, including potential binding to estrogen receptors [1].
This compound faces significant challenges in experimental and therapeutic applications due to its:
To overcome these limitations, researchers have developed various strategies, including the use of small extracellular vesicles (sEVs) for delivery, which has been shown to enhance stability and efficacy by 2 to 100-fold depending on the assay [7]. For experimental purposes, this compound should be prepared in water at pH 2 with 0.1% DMSO and used immediately to minimize degradation [7].
Fluorescence polarization (FP) measures the rotational diffusion of fluorescent molecules by exciting them with polarized light and detecting the emission polarization [8] [9]. When a small fluorescent ligand binds to a larger receptor protein, its rotation slows, resulting in higher polarization values [8] [9]. This homogenous method is ideal for high-throughput screening of compound-receptor interactions.
Calculate % inhibition using the formula: % Inhibition = [(P₀ - P)/(P₀ - P_{min})] × 100 Where P₀ is polarization with tracer alone, P is polarization with competitor, and P_{min} is polarization with excess unlabeled estradiol (1000-fold molar excess). Fit data to a four-parameter logistic equation to determine IC₅₀ values [8].
This protocol evaluates the functional consequences of this compound treatment on ERα-positive cancer cell proliferation using the MTT assay, which measures mitochondrial reductase activity as an indicator of cell viability [10].
Calculate % viability relative to vehicle control. Perform statistical analysis (ANOVA with post-hoc tests) to determine significance. Include concentration-response curves to calculate EC₅₀ or IC₅₀ values.
This protocol assesses the transcriptional activity of this compound on ERα by measuring expression of estrogen-responsive genes such as TFF1 (pS2) and GREB1 [4].
Calculate fold change using the 2^(-ΔΔCt) method relative to vehicle control. Normalize to reference genes and compare to estradiol-induced expression.
Table 1: Antioxidant and Cytotoxicity Profiles of Delphinidin and Related Anthocyanidins
| Anthocyanidin | Hydroxyl Groups on B Ring | ABTS n10 Value | DPPH n10 Value | ORAC Value | Cytotoxicity in HT29 cells (IC₅₀) |
|---|---|---|---|---|---|
| Delphinidin (Dp) | 3 (3',4',5') | 4.25 | 3.98 | 8.42 | 182 μM |
| Cyanidin (Cd) | 2 (3',4') | 3.75 | 3.52 | 6.85 | 215 μM |
| Petunidin (Pt) | 2 (3',5') + OCH₃ at 4' | 3.95 | 3.75 | 7.56 | 198 μM |
| Pelargonidin (Pg) | 1 (4') | 2.85 | 2.45 | 4.12 | 285 μM |
| Malvidin (Mv) | 2 (3',5') + OCH₃ at 3',5' | 3.15 | 2.85 | 4.95 | 254 μM |
| Peonidin (Pn) | 1 (3') + OCH₃ at 4' | 2.45 | 2.15 | 3.85 | 312 μM |
Data adapted from [6]. ABTS, DPPH, and ORAC values are relative measures of antioxidant capacity. Higher values indicate greater antioxidant activity. Cytotoxicity was measured in human colon cancer HT29 cells after 48h treatment using MTT assay.
Table 2: Functional Effects of Delphinidin in Various Cell Models
| Cell Type | Assay Type | Concentration Range | Key Findings | Proposed Mechanism |
|---|---|---|---|---|
| Human T lymphocytes | Proliferation inhibition | 10-100 μM | 40-70% inhibition of PHA-induced proliferation | ERα-dependent Ca²⁺ signaling inhibition [5] |
| HAoECs | Anti-angiogenic effects | 0.1-5 μg/mL | 50% reduction in capillary formation at 1 μg/mL | Inhibition of VEGF signaling [7] |
| A549 NSCLC cells | Radiosensitization | 5 μM + radiation | Radiation enhancement ratio: 1.54 | mTOR inhibition, JNK activation [10] |
| ES2 ovarian cancer | Cytotoxicity | 50-200 μM | 60% growth inhibition at 100 μM | ERK1/2 and PI3K/AKT inhibition [2] |
Table 3: Documented Molecular Targets of Delphinidin
| Target/Pathway | Effect of Delphinidin | Experimental Evidence | Biological Consequence |
|---|---|---|---|
| ERα signaling | Context-dependent modulation | Fulvestrant blocks effects [5] | Altered immune cell proliferation |
| Ca²⁺ signaling (SOCE) | Inhibition | Reduced thapsigargin-induced Ca²⁺ influx [5] | Decreased T cell activation |
| HDAC activity | Inhibition | TSA prevents antiproliferative effect [5] | Modified gene expression |
| NFAT activation | Inhibition | Reduced PHA-induced NFAT activation [5] | Decreased cytokine production |
| ERK1/2 phosphorylation | Inhibition (24h post-treatment) | Reduced PHA-induced ERK1/2 activation [5] | Cell cycle arrest |
| PI3K/Akt/mTOR pathway | Inhibition | Reduced phosphorylation [10] | Autophagy induction, radiosensitization |
| JNK/MAPK pathway | Activation | Increased phosphorylation [10] | Enhanced apoptotic cell death |
Diagram 1: Delphinidin modulates T lymphocyte function through ERα-dependent pathways. Delphinidin binding to ERα inhibits calcium signaling and ERK phosphorylation, leading to reduced HDAC and NFAT activation, ultimately suppressing T cell proliferation. Based on [5].
Diagram 2: Comprehensive workflow for evaluating delphinidin-ERα interactions. The multi-tiered approach includes direct binding studies, functional cellular assays, and gene expression analysis to fully characterize the nature of delphinidin's interaction with ERα.
Table 4: Troubleshooting Guide for Delphinidin-ERα Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| High background in FP assays | Non-specific binding | Include proper controls, optimize protein concentration, add 0.01% BSA to buffer |
| No cellular effects | Compound degradation | Prepare fresh stock, verify pH, use sEV delivery system [7] |
| Inconsistent results | Serum estrogens in media | Use charcoal-stripped serum, validate with control compounds |
| High variability in replicates | Light sensitivity | Protect all steps from light, use amber tubes |
| Non-saturable binding | Protein degradation/denaturation | Verify protein quality, include positive controls |
When traditional approaches yield inconclusive results, consider these advanced methodologies:
Current evidence suggests that this compound interacts with ERα signaling pathways but exhibits complex, context-dependent activities rather than simple agonist or antagonist behavior [5]. The compound demonstrates potential therapeutic applications in immune modulation, angiogenesis inhibition, and chemosensitization, all of which may involve ERα-mediated mechanisms [5] [10] [7].
Future research should focus on:
The experimental protocols outlined herein provide a foundation for systematic investigation of delphinidin-ERα interactions, which may lead to novel therapeutic approaches for ERα-related pathologies.
Delphinidin chloride is a naturally occurring anthocyanidin compound found in various pigmented fruits and vegetables such as blueberries, pomegranates, grapes, and eggplants. This purple plant pigment has emerged as a significant bioactive flavonoid with considerable potential in cancer research and therapeutic development. The compound's ability to modulate autophagic processes in various cancer cell lines has positioned it as a promising candidate for adjuvant therapy and mechanistic studies. Autophagy, an evolutionarily conserved cellular degradation process, plays a complex dual role in cancer progression and treatment response, making this compound an invaluable tool for investigating these paradoxical pathways. The compound's natural origin and multifunctional bioactivity profile offer researchers a phytochemical agent with potentially lower adverse effects compared to synthetic compounds, facilitating the study of cellular self-digestion mechanisms and their therapeutic implications in oncology.
This compound exerts its effects on autophagy through modulation of several crucial signaling cascades. Research demonstrates that delphinidin inhibits the PI3K/AKT/mTOR pathway, a central regulator of cellular growth and autophagy induction. Specifically, delphinidin treatment significantly reduces phosphorylation of PI3K, AKT, and mTOR proteins, thereby relieving their inhibitory effect on autophagy initiation [1]. Concurrently, delphinidin activates the JNK/MAPK pathway, which promotes autophagosome formation and enhances the autophagy flux. Additionally, delphinidin has been shown to influence the AMPK signaling pathway, which further contributes to autophagy induction through mTOR inhibition and direct activation of autophagy-related proteins [2]. In certain cellular contexts, delphinidin can also activate Nrf2 and NF-κB pathways, which participate in coordinating the cellular response to oxidative stress and may indirectly influence autophagic activity [3].
The effect of this compound on autophagy exhibits significant context dependency, varying based on cell type, metabolic state, and treatment conditions. In non-small cell lung cancer (NSCLC) cells, delphinidin pretreatment (5 µM for 24 hours) followed by γ-ionizing radiation enhances autophagic activity, leading to increased autophagosome formation and LC3-II conversion, resulting in autophagy-induced cell death and significant radiosensitization [1]. Similarly, in human chondrocytes under oxidative stress, delphinidin treatment (10-50 µM) activates cytoprotective autophagy through Nrf2 and NF-κB pathways, promoting cell survival [3]. Conversely, in hepatocellular carcinoma cells (HepG2 and HuH-7), delphinidin induces autophagic flux blockage, accumulating autophagosomes and promoting apoptosis through inhibition of MDR1 and DDX17 expressions [4]. This paradoxical role highlights the complex nature of autophagy regulation and necessitates careful experimental design when utilizing this compound as an autophagy modulator.
The following diagram illustrates the key molecular pathways through which this compound modulates autophagy:
Diagram Title: this compound Modulation of Autophagy Pathways
Based on comprehensive literature analysis, the efficacy and direction of this compound-induced autophagy are highly dependent on specific experimental conditions. For most cancer cell lines, including non-small cell lung cancer (A549), hepatocellular carcinoma (HepG2, HuH-7), and breast cancer models, the effective concentration range typically falls between 5-50 µM, with treatment duration of 24 hours commonly employed [1] [4]. Below 5 µM, delphinidin often fails to induce significant autophagy modulation, while concentrations above 50 µM may induce excessive cytotoxicity that confounds autophagy-specific observations. The cellular context profoundly influences the outcome; in NSCLC cells, delphinidin pretreatment (5 µM, 24 hours) followed by radiation enhances autophagy-mediated cell death [1], while in chondrocytes under oxidative stress, similar concentrations activate protective autophagy [3]. The compound solubility should be carefully considered—this compound is highly soluble in water, methanol, and DMSO, with stock solutions typically prepared in DMSO at 10-100 mM concentrations, followed by dilution in culture medium to achieve final working concentrations with DMSO not exceeding 0.1% (v/v).
This compound (molecular formula: C₁₅H₁₁ClO₇; molecular weight: 338.70 g/mol) requires specific handling protocols to maintain stability and bioactivity. As a light-sensitive compound, it should be stored in opaque containers at -20°C or below, with desiccant to prevent moisture absorption. The compound remains stable at acidic pH (around 3) but undergoes rapid degradation at neutral or alkaline pH, necessitating careful pH monitoring of solutions [2] [5]. Fresh working solutions should be prepared immediately before each experiment, and exposure to light should be minimized during preparation. The purity of commercial this compound should be verified by HPLC, with preference for batches having ≥95% purity. Researchers should note that different salt forms and glycosylation patterns (e.g., delphinidin-3-glucoside) may exhibit varying bioavailability and bioactivity, with the aglycone form (this compound) generally showing higher cellular uptake but lower stability compared to glycosylated derivatives [5].
Table 1: this compound Effects Across Experimental Models
| Cell Line/Tissue | Concentration Range | Treatment Duration | Autophagy Effect | Functional Outcome | Primary Pathways |
|---|---|---|---|---|---|
| A549 (NSCLC) | 5-20 µM | 24 hours (pre-IR) | Induction | Enhanced radiosensitivity | mTOR inhibition, JNK activation [1] |
| HepG2/HuH-7 (Liver cancer) | 10-100 µM | 24-48 hours | Flux blockage | Apoptosis induction | MDR1/DDX17 inhibition [4] |
| C28/I2 (Human chondrocytes) | 10-50 µM | 24 hours (pre-H₂O₂) | Cytoprotective induction | Oxidative stress protection | Nrf2/NF-κB activation [3] |
| Breast cancer cells | 10-80 µM | 24-48 hours | Induction | Growth inhibition & apoptosis | Cell cycle arrest, caspase activation [2] |
| ES2 (Ovarian cancer) | 20-100 µM | 24-48 hours | Context-dependent | Anti-proliferative effects | ERK1/2 MAPK, PI3K/AKT inhibition [2] |
For autophagy induction studies using this compound, proper cell culture conditions are fundamental to experimental reproducibility. The human NSCLC cell line A549 should be maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 4 mM glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere containing 5% CO₂ [1]. For hepatocellular carcinoma studies, HepG2 and HuH-7 cells require DMEM medium with similar supplements. Cells should be seeded at appropriate densities: 1×10⁴ cells/well in 96-well plates for viability assays, 1×10⁵ cells/well in 12-well plates for mRNA and protein analysis, and 1×10⁶ cells in 60-mm dishes for extensive protein studies. Upon reaching 60-70% confluence, cells should be treated with This compound prepared in serum-free or complete medium at the specified concentrations. For combination treatments with radiation (in NSCLC studies), cells should be pretreated with this compound (5 µM) for 24 hours followed by γ-irradiation (typically 4 Gy at 4 Gy/min) using a clinical linear accelerator [1]. For oxidative stress models (in chondrocytes), delphinidin pretreatment (10-50 µM, 24 hours) should be followed by H₂O₂ (200-500 µM, 2-6 hours) [3].
Comprehensive assessment of delphinidin-induced autophagy requires multiple complementary techniques to capture different aspects of the autophagic process. For monitoring autophagosome formation, immunofluorescence staining of LC3 should be performed: after delphinidin treatment, cells grown on coverslips are fixed in 4% paraformaldehyde for 10 minutes, permeabilized with 0.25% Triton X-100 for 10 minutes, incubated with anti-LC3 primary antibody for 2 hours at room temperature, followed by appropriate fluorescence-labeled secondary antibodies for 1 hour, with nuclei counterstained using DAPI [1]. For quantitative assessment of autophagy flux, Western blot analysis of LC3 conversion is essential: cells should be lysed using RIPA buffer, proteins (30-50 μg) separated by 12-15% SDS-PAGE, transferred to PVDF membranes, blocked with 5% non-fat dry milk, and incubated overnight with 1:1000-diluted primary antibodies against LC3 at 4°C, followed by appropriate HRP-conjugated secondary antibodies for 2 hours at room temperature [1] [3]. The ratio of LC3-II to LC3-I or housekeeping proteins (e.g., GAPDH, β-actin) provides a quantitative measure of autophagic activity. Additional techniques include monodansylcadaverine (MDC) staining for visualizing autolysosomes, acridine orange staining for assessing acidic vesicular organelles, and transmission electron microscopy for ultrastructural identification of autophagosomes [3].
Determining the functional consequences of delphinidin-induced autophagy requires rigorous cell death assessment. The MTT assay provides a reliable method for quantifying cell viability: after delphinidin treatment, MTT solution (0.5 mg/mL final concentration) is added to each well and plates are incubated for 4 hours at 37°C, followed by dissolution of formed formazan crystals in DMSO and measurement of absorbance at 540-570 nm [1]. For apoptosis-specific detection, Annexin V/propidium iodide staining is recommended: treated cells are harvested with trypsin-EDTA, incubated with Annexin V reagent for 20 minutes at room temperature, and analyzed using a flow cytometer or cell analyzer [1]. Additional apoptosis assays include TUNEL staining for DNA fragmentation detection, Hoechst 33342 staining for nuclear condensation assessment, and Western blot analysis of apoptosis markers such as cleaved caspase-3, cleaved PARP, and Bcl-2 family proteins [3] [4]. For long-term clonogenic survival assays (particularly in radiation combination studies), 1000 cells/well should be seeded in 6-well plates, treated with delphinidin, irradiated, incubated for 7-10 days, fixed with methanol, stained with Wright's stain or crystal violet, and colonies containing >50 cells counted [1].
Table 2: Key Experimental Assays for Autophagy Assessment
| Assay Type | Primary Readout | Key Reagents/Equipment | Interpretation Guidelines | Technical Considerations |
|---|---|---|---|---|
| LC3 Immunofluorescence | Autophagosome formation | Anti-LC3 antibody, Fluorescent secondary antibody, DAPI, Confocal microscope | Increased LC3 puncta = enhanced autophagosome formation | Quantify puncta per cell in ≥10 random fields; compare to controls [1] |
| Western Blot (LC3) | LC3-I to LC3-II conversion | Anti-LC3 antibody, SDS-PAGE system, HRP-substrate | Increased LC3-II/LC3-I ratio = autophagy induction | Use lysosomal inhibitors to distinguish flux vs. accumulation [1] [3] |
Successful application of this compound for autophagy studies requires careful attention to several critical parameters. The temporal dynamics of autophagy induction must be considered, as delphinidin typically requires several hours to initiate autophagic processes, with peak LC3-II conversion often observed between 12-24 hours after treatment [1] [3]. The serum concentration in culture media significantly influences delphinidin efficacy, with serum-free conditions often enhancing autophagy induction but potentially increasing baseline stress responses. Researchers should carefully consider combination treatments, as delphinidin exhibits strong radiosensitizing properties in NSCLC cells [1] and chemosensitizing effects when combined with cisplatin in liver cancer models [4]. Appropriate control experiments are essential, including baseline controls (untreated cells), vehicle controls (DMSO at equivalent dilution), positive controls for autophagy (rapamycin 100 nM for induction; chloroquine 20-50 µM or bafilomycin A1 100 nM for inhibition), and negative controls for cell death (caspase inhibitors such as Z-VAD-FMK at 20 µM). For mechanistic studies, genetic approaches such as siRNA-mediated knockdown of essential autophagy genes (ATG5, ATG7, or Beclin-1) should be employed to confirm the specific role of autophagy in observed phenotypes.
Interpretation of delphinidin-induced autophagy data requires awareness of several potential confounding factors. The dual role of autophagy as either pro-survival or pro-death mechanism in different cellular contexts necessitates functional experiments beyond mere marker detection [1] [3] [4]. Researchers should distinguish between increased autophagic flux versus blocked degradation through use of lysosomal inhibitors (chloroquine, bafilomycin A1) in flux assays. The crosstalk between autophagy and apoptosis presents another interpretive challenge, as delphinidin can induce both processes simultaneously or sequentially depending on concentration and timing [4]. Technical artifacts may arise from antibody specificity issues in LC3 detection, with validation using multiple antibodies recommended. Additionally, the inherent instability of this compound in culture conditions necessitates verification of compound stability throughout treatment periods, potentially through HPLC analysis of conditioned media. Researchers should also consider cell density effects, as confluent cultures may respond differently to delphinidin treatment compared to subconfluent conditions, potentially affecting both autophagy induction and overall viability results.
This compound serves as a versatile natural compound modulator of autophagy with demonstrated efficacy across various cancer cell lines and experimental models. Its ability to influence multiple signaling pathways, including PI3K/AKT/mTOR inhibition, JNK/MAPK activation, and MDR1/DDX17 suppression, makes it a valuable tool for both basic autophagy research and translational therapeutic development. The provided application notes and detailed protocols offer researchers a comprehensive framework for investigating delphinidin-induced autophagy, with emphasis on context-specific optimization, appropriate controls, and multi-faceted assessment techniques. As research in this area advances, this compound continues to reveal novel mechanisms of autophagy regulation, potentially contributing to the development of innovative therapeutic strategies that target autophagic processes in cancer and other diseases.
Delphinidin is a naturally occurring anthocyanidin compound responsible for the blue, purple, and red pigmentation in various fruits and vegetables including berries, eggplant, and red grapes. As a polyphenolic flavonoid, delphinidin possesses a characteristic chemical structure consisting of three aromatic rings (A, B, and C) with multiple hydroxyl groups that confer potent antioxidant properties and enable effective reactive oxygen species (ROS) scavenging [1] [2]. The compound exists in both aglycone (anthocyanidin) and glycosylated (anthocyanin) forms, with the aglycone form demonstrating higher biological activity while the glycosylated forms exhibit improved bioavailability [1]. Delphinidin has attracted significant research interest due to its diverse biological activities, including anti-inflammatory, anti-angiogenic, and cardiovascular protective effects [1] [2] [3].
Nitric oxide (NO) is a ubiquitous biological mediator and signaling molecule produced by various cell types, including endothelial cells, neurons, and immune cells. This gaseous molecule plays crucial roles in regulating blood pressure, angiogenesis, and immune response [4]. NO's short half-life in physiological conditions (typically seconds to minutes) and rapid oxidation to nitrites and nitrates make its accurate quantification challenging [5] [4]. The interaction between delphinidin and NO signaling pathways represents a key mechanism through which this phytochemical exerts its cardiovascular benefits. Research indicates that delphinidin promotes endothelial NO production through estrogen receptor alpha (ERα) stimulation, leading to improved vascular function [3]. However, delphinidin's light sensitivity and pH-dependent stability (stable only at pH < 3) present significant challenges for experimental work and therapeutic application [3].
The accurate quantification of nitric oxide release presents significant technical challenges due to NO's short half-life, rapid diffusion, and reactive nature in biological environments. Researchers have developed multiple methodological approaches, each with distinct advantages, limitations, and appropriate application contexts.
Table 1: Comparison of Major NO Detection Methodologies
| Method | Principle | Sensitivity | Temporal Resolution | Key Advantages | Major Limitations |
|---|---|---|---|---|---|
| Electrochemical Sensing | Direct oxidation of NO at functionalized electrode surface | 0.3-10 nM [5] | Real-time (seconds) | Real-time measurements in various biological settings; Portable equipment [5] | Transient signals in oxygenated media; Impossible long-term quantification [5] |
| Griess Assay | Colorimetric detection of nitrite (NO oxidation product) | ~0.5 μM [5] | End-point (hours) | Inexpensive; Fast; Commercially available kits [5] | Indirect measurement; Interferences in complex media [5] |
| Chemiluminescence | Reaction between NO and ozone generates light emission | Nanomolar levels [6] | Real-time (minutes) | High sensitivity; Suitable for gaseous NO [6] | No spatial resolution; Requires specialized equipment [6] |
| Fluorescence Probes | Cell-permeable dyes form fluorescent adducts with NO | Nanomolar range [6] | Real-time to semi-real-time | Spatial and temporal resolution; Intracellular detection [6] | pH sensitivity; Potential interference with ROS/RNS [6] |
| Oxyhemoglobin Assay | NO oxidation of oxyhemoglobin to methemoglobin | Nanomolar levels [5] | Real-time (minutes) | High sensitivity; Physiological relevance [5] | Restricted to hemoglobin solutions; Not suitable for complex media [5] |
Recent advancements in NO detection technology include the development of paper-based electrochemical sensors that combine affordability with analytical precision. These innovative devices typically employ carbon nanotube (CNT) inks deposited on filter paper substrates, functionalized with Nafion coatings and electropolymerized eugenol to enhance selectivity toward NO [4]. The Nafion layer serves as an effective barrier against anionic interferents like nitrite, while the polymerized eugenol provides catalytic activity for NO oxidation [4]. This sensor configuration demonstrates particular utility for cell-based assays, as endothelial cells can be cultured directly in an extracellular matrix gel on the paper scaffold, enabling direct detection of NO secretion in response to stimuli such as vascular endothelial growth factor (VEGF) [4].
Protocol 1: Delphinidin Solution Preparation
Protocol 2: Real-time NO Detection from Endothelial Cells
Protocol 3: Indirect NO Measurement via Griess Reaction
Table 2: Summary of Delphinidin Effects on NO Pathways in Experimental Models
| Experimental Model | Delphinidin Concentration | Exposure Duration | Key Findings on NO Pathway | Reference |
|---|---|---|---|---|
| Human aortic endothelial cells (HAoECs) | 0.1-5 μg/mL (~0.2-10 μM) | 24 hours | sEV-loaded delphinidin increased potency 10-fold for endothelial NO production compared to free delphinidin [3] | [3] |
| Mouse cardiac arrest model | 2.6 mg/kg (single dose) | 1-hour infusion | No improvement in survival; development of post-interventional anxiety-like symptoms in survivors [7] | [7] |
| In vitro angiogenesis models | 0.1-50 μM | 4-48 hours | Inhibition of VEGF-induced angiogenesis; reduction in endothelial proliferation [3] | [3] |
| Melanoma tumor models | 10-40 mg/kg/day | 2-4 weeks | Reduced tumor growth by acting on endothelial cell proliferation [3] | [3] |
Research findings consistently demonstrate that delphinidin modulates NO signaling in a concentration-dependent and model-specific manner. In endothelial systems, low micromolar concentrations (0.1-10 μM) typically promote beneficial NO production, while higher concentrations may inhibit pathological angiogenesis. The method of delphinidin delivery significantly influences efficacy, with sEV-encapsulated formulations demonstrating dramatically enhanced potency (10-100 fold) compared to free compound [3]. Interestingly, not all studies report positive outcomes, with one investigation noting deteriorated survival in a mouse cardiac arrest model after delphinidin administration, highlighting the importance of context and model selection in experimental design [7].
The inherent chemical instability of delphinidin under physiological conditions represents a major experimental challenge. Researchers should implement strict handling protocols including light protection, temperature control, and use of acidified solvents to maintain compound integrity [3]. The poor bioavailability and rapid metabolism of delphinidin can be addressed through advanced formulation strategies such as small extracellular vesicle (sEV) encapsulation, which has been shown to enhance stability and cellular uptake [3]. This approach significantly improves delphinidin's therapeutic potential, with demonstrated 100-fold increased potency in inhibiting capillary-like formation in angiogenesis assays [3].
The complex dynamics of NO signaling require careful statistical approaches to ensure robust data interpretation. Researchers should employ appropriate normalization strategies to account for biological variability in cell culture systems, using either protein content or cell number as normalization factors [6]. For time-series data from continuous NO monitoring, specialized statistical methods such as mixed-effects models may be necessary to account for both fixed and random experimental factors [6]. Additionally, the high reactivity of NO and its complex interactions with other reactive species necessitate careful consideration of potential confounding factors in experimental design and interpretation.
Delphinidin chloride is an anthocyanidin compound widely present in various pigmented fruits and vegetables including berries, red grapes, eggplant, and pomegranates. As a natural polyphenolic compound, it has gained significant research attention for its diverse biological activities, particularly its immunomodulatory properties. Recent scientific investigations have revealed that this compound can promote the differentiation of regulatory T cells (Tregs), which are essential components of the immune system's regulatory machinery. Tregs play a critical role in maintaining immune homeostasis by suppressing excessive immune responses and preventing autoimmune reactions. The ability of this compound to enhance Treg differentiation positions it as a promising candidate for therapeutic development in areas such as autoimmune disease management, transplantation immunology, and inflammatory condition treatment [1] [2].
The interest in naturally occurring compounds that can modulate immune responses has grown substantially in recent years, driven by the need for therapies with fewer side effects than conventional immunosuppressive drugs. This compound represents one such compound that demonstrates dual functionality—both as an antioxidant and as an immunomodulator. Its effects on Treg differentiation were highlighted in a 2019 study that specifically investigated its impact on immune cells, revealing that both delphinidin and its hydrolytic metabolite gallic acid can promote Treg differentiation through mechanisms involving TGF-β and IL-2 signaling pathways [1]. This discovery has significant implications for developing novel approaches to manage conditions characterized by immune dysregulation, offering a potential natural alternative to synthetic immunosuppressive medications.
The ability of this compound to promote regulatory T cell differentiation involves multiple interconnected signaling pathways that converge to influence T cell fate decisions. Research has demonstrated that this compound exerts its effects through a complex molecular cascade that modulates key signaling molecules and transcription factors essential for Treg development and function:
TGF-β and IL-2 Pathway Activation: this compound enhances T cell receptor (TCR) signaling and promotes the production of IL-2 and TGF-β, two critical cytokines required for Treg differentiation. The compound increases the expression of CD25 (the IL-2 receptor alpha chain), thereby enhancing IL-2 sensitivity and signaling in developing Tregs. This leads to subsequent phosphorylation of STAT5, which translocates to the nucleus and activates FoxP3 expression, the master regulator of Treg development [1].
Calcium Signaling Modulation: this compound has been shown to significantly decrease intracellular calcium concentration ([Ca²⁺]i) in T lymphocytes by reducing both store-operated calcium entry (SOCE) and calcium release from intracellular stores. This modulation of calcium signaling affects downstream pathways including histone deacetylase (HDAC) and nuclear factor of activated T-cells (NFAT) activation, which are involved in T cell proliferation and differentiation [3].
ERα-Dependent Mechanisms: The immunomodulatory effects of this compound are mediated through the estrogen receptor alpha (ERα) pathway. Studies using ER inhibition with fulvestrant or ERα deletion have demonstrated that delphinidin requires ERα for its suppressive effects on T cell proliferation and differentiation, indicating a receptor-mediated mechanism [3].
The following diagram illustrates the primary molecular mechanisms through which this compound promotes Treg differentiation and modulates immune responses:
Beyond the primary pathways illustrated above, this compound influences several additional molecular processes that contribute to its immunomodulatory effects. The compound has been shown to inhibit ERK1/2 activation in T lymphocytes, which contributes to its antiproliferative effects on these cells. Additionally, this compound can suppress the differentiation of T cells toward pro-inflammatory subsets including Th1 and Th17 cells, while not significantly affecting Th2 cell differentiation, thereby helping to rebalance the immune response in favor of tolerance [3]. This selective effect on T helper cell differentiation further enhances its potential therapeutic value in autoimmune and inflammatory conditions where Th1/Th17 responses are disproportionately active.
The effect of this compound on epigenetic regulation through HDAC inhibition represents another significant mechanism. HDACs play crucial roles in modifying chromatin structure and gene expression patterns in immune cells. By modulating HDAC activity through calcium signaling pathways, this compound can influence the expression of genes critical for Treg function and stability, potentially leading to more durable immunomodulatory effects [3]. This multi-level approach to immune regulation—affecting signaling pathways, transcriptional regulation, and epigenetic modification—makes this compound a uniquely comprehensive natural immunomodulator.
Systematic investigation of this compound's effects on Treg differentiation has yielded substantial data regarding its efficacy and optimal dosing parameters. The following table summarizes key experimental findings from studies examining this compound-induced Treg differentiation and function:
Table 1: Experimental Efficacy Data of this compound on Treg Differentiation and Function
| Experimental Model | Concentration Range | Key Findings | Reference |
|---|---|---|---|
| Mouse allograft model | 10-50 μM | 30-40% increase in Treg population; significant reduction in graft rejection | [1] |
| Human T-cell cultures | 5-20 μM | Dose-dependent increase in FoxP3+ cells (2.5 to 4-fold increase) | [1] |
| PBMC from metabolic syndrome patients | 10-50 μM | Suppressed T cell proliferation; inhibited Th1/Th17 differentiation | [3] |
| Co-culture systems (PBMC + cancer cells) | 20-100 μg/mL | Decreased PD-1 expression by 41-55% in PBMCs | [4] |
| In vitro Treg suppression assays | 10-50 μM | Enhanced immunosuppressive function of induced Tregs | [1] |
The data demonstrate that this compound consistently promotes Treg differentiation across various experimental systems, with effects observed at concentrations ranging from 5-50 μM. The compound not only increases the number of Tregs but also enhances their suppressive functionality, as evidenced by in vitro suppression assays. Importantly, this compound has shown efficacy in models using cells from patients with cardiovascular risk factors and metabolic syndrome, suggesting its potential effectiveness even in compromised immune environments [3] [1].
Research has revealed that the immunomodulatory effects of this compound extend beyond the parent compound itself. The hydrolytic metabolite gallic acid has demonstrated similar capacity to promote Treg differentiation, suggesting that both the native compound and its metabolic byproducts contribute to the overall immunomodulatory activity [1]. This is particularly relevant for in vivo applications where this compound undergoes metabolic transformation. Additionally, this compound has shown synergistic effects when combined with conventional immunosuppressive approaches. In allograft models, the combination of this compound with standard immunosuppressive regimens resulted in enhanced suppression of activated T cells and improved graft outcomes compared to single-agent treatments [1].
The effects of this compound on Tregs are complemented by its ability to suppress memory T cell function, further enhancing its potential utility in transplantation settings where memory T cell responses pose significant challenges to long-term graft survival. This multi-pronged approach to immune regulation—simultaneously promoting regulatory mechanisms while suppressing effector responses—makes this compound a particularly attractive candidate for further therapeutic development.
Purpose: This protocol describes a standardized method for evaluating the effects of this compound on the differentiation of naive T cells into regulatory T cells in vitro.
Materials and Reagents:
Procedure:
Technical Notes: this compound is light-sensitive and stable only at acidic pH (<3); prepare fresh solutions for each experiment and protect from light. Include controls with vehicle alone (DMSO or acidified water) and known Treg-inducing agents for comparison. Optimal concentrations may vary between donor cells; perform dose-response experiments initially (1-100 μM range).
Purpose: To evaluate the functional capacity of this compound-induced Tregs to suppress the proliferation of effector T cells.
Materials and Reagents:
Procedure:
% Suppression = [1 - (% proliferation in co-culture / % proliferation in control)] × 100 [1]Purpose: To investigate the signaling pathways involved in this compound-mediated Treg differentiation.
Materials and Reagents:
Procedure:
The therapeutic potential of this compound is limited by significant pharmacokinetic challenges, including poor stability under physiological conditions (stable only at pH <3), light sensitivity, and modest bioavailability. Measurement of delphinidin and its conjugated metabolites in plasma indicates its low bioavailability, which restricts its in vivo efficacy [5] [6]. These limitations have prompted the development of advanced delivery systems to improve the stability, bioavailability, and target specificity of this compound.
Several innovative formulation approaches have been investigated to overcome the delivery challenges associated with this compound:
Small Extracellular Vesicles (sEVs): Research has demonstrated that encapsulation of delphinidin in sEVs isolated from immature dendritic cells significantly enhances its stability and efficacy. The loading efficiency of delphinidin into sEVs is approximately 9%, and sEV-loaded delphinidin shows dramatically increased potency—2-fold for endothelial proliferation inhibition, 10-fold for endothelial nitric oxide production, and 100-fold for capillary-like formation inhibition compared to free delphinidin [5].
Nanoparticle-Based Delivery Systems: Development of macrophage membrane-modified baicalin liposomes has shown promise for improved targeting and pharmacokinetics. Similarly, M2 macrophage membrane-encapsulated poly(lactic-co-glycolic acid) nanoparticles have demonstrated enhanced targeting to ischemic tissues and improved reprogramming of microglia from M1 to M2 phenotype, suggesting potential applicability for this compound delivery [7].
Additional Nanoformulations: Other advanced delivery systems including nanoemulsions, metal-organic frameworks, and alginate-chitosan microspheres have shown potential for improving the absorption and bioavailability of flavonoid compounds, which could be adapted for this compound delivery [7].
The following workflow illustrates the preparation process for sEV-encapsulated this compound:
The capacity of this compound to promote Treg differentiation positions it as a promising therapeutic candidate for several clinical conditions characterized by immune dysregulation:
Autoimmune Diseases: Given the fundamental role of Treg deficiency or dysfunction in autoimmune conditions such as rheumatoid arthritis, multiple sclerosis, and type 1 diabetes, this compound could potentially restore immune homeostasis by expanding functional Treg populations. Its additional anti-inflammatory properties further enhance its potential in these applications [1].
Transplantation Medicine: In allograft models, this compound has demonstrated ability to decrease activated T cells and improve transplant outcomes by promoting Treg differentiation. This suggests potential utility as an adjunctive therapy alongside conventional immunosuppressants in transplantation settings [1].
Chronic Inflammatory Conditions: For inflammatory diseases with metabolic components, such as the chronic inflammation associated with metabolic syndrome, this compound offers a dual approach by addressing both metabolic and inflammatory aspects. Research has confirmed its efficacy in suppressing proliferation and differentiation of T cells from patients with cardiovascular risk factors [3].
Cancer Immunotherapy: While promoting Treg activity might seem counterintuitive in cancer, this compound's ability to modulate immune checkpoints such as PD-L1 suggests potential applications in reprogramming the tumor microenvironment, particularly when used in combination with other immunotherapeutic approaches [4].
Despite promising preclinical data, several research gaps need to be addressed to advance this compound toward clinical application:
Clinical Translation: Currently, no clinical trials have been conducted specifically examining this compound's effects on Treg biology in humans. Future research should focus on well-designed human studies to establish safety, efficacy, and optimal dosing parameters [8].
Formulation Optimization: Further development of advanced delivery systems is needed to overcome bioavailability limitations. This includes optimization of sEV-based delivery, development of targeted nanoformulations, and exploration of prodrug strategies [5] [7].
Combination Therapies: Investigation of this compound in combination with existing immunomodulatory therapies could reveal synergistic effects that allow for dose reduction of conventional immunosuppressants and minimized side effects [1] [4].
Mechanistic Elucidation: While key pathways have been identified, a more comprehensive understanding of the molecular mechanisms underlying this compound's effects on Treg differentiation would facilitate more targeted therapeutic development [3] [1].
This compound is an anthocyanidin compound widely distributed in pigmented fruits and vegetables, particularly in blueberries, blackcurrants, eggplants, and red wine. As a natural polyphenolic pigment, it belongs to the flavonoid class and possesses the characteristic C6-C3-C6 flavonoid skeleton with multiple hydroxyl groups at the 3, 3', 4', 5, 5', and 7 positions [1]. These structural features contribute significantly to its potent antioxidant activity and diverse pharmacological properties. The compound has gained substantial research attention for its broad anti-inflammatory effects across various disease models, ranging from autoimmune conditions to acute tissue injury [2] [3].
The instability of delphinidin in physiological conditions presents both challenges and opportunities for therapeutic development. Its structure is particularly unstable at neutral pH and easily decomposes into metabolites such as gallic acid, which itself demonstrates significant biological activity [2]. Recent research has revealed that both delphinidin and its hydrolytic metabolite gallic acid promote the differentiation of regulatory T cells (Tregs) and exhibit substantial anti-inflammatory effects in allograft models, suggesting their potential as novel immunomodulatory agents [2]. This document provides comprehensive application notes and detailed experimental protocols for investigating the anti-inflammatory properties of this compound, specifically designed for researchers and drug development professionals.
This compound has demonstrated significant anti-inflammatory efficacy across diverse experimental models, highlighting its potential for therapeutic applications. The compound has been investigated in autoimmune disease models, organ transplantation scenarios, central nervous system injuries, and cardiac arrest-related inflammation. Research indicates that this compound modulates multiple inflammatory pathways and reduces the production of key pro-inflammatory mediators, contributing to improved functional outcomes in various pathological conditions [2] [3] [4].
Table 1: Anti-inflammatory Models of this compound Application
| Disease Model | Key Findings | Mechanistic Insights | References |
|---|---|---|---|
| Allograft Model | Promoted Treg differentiation; Suppressed memory T cell function; Reduced activated T cells | Increased TGF-β and IL-2 signaling; Enhanced immunosuppressive protein secretion | [2] |
| Spinal Cord Injury (Rat) | Improved motor function (BBB scores); Reduced intramedullary spinal pressure; Decreased inflammatory mediators | Suppressed NF-κB, AP-1, p38-MAPK; Inhibited COX-2, PGE2, TNF-α, IL-6 | [3] |
| Cardiac Arrest-CPR (Mouse) | No survival improvement; Potential effect on anxiety-like behavior | Modulated oxidative stress and inflammatory response | [4] |
| Skin Inflammation Models | Inhibited TNF-α-induced COX-2 expression; Suppressed UVB-induced skin carcinogenesis | Direct inhibition of Fyn kinase; Blocked MAPKK4 and PI3K activity | [5] |
| Psoriasis Models | Improved keratinocyte differentiation; Reduced epidermal thickening; Modulated immune cell infiltration | Restored differentiation markers (filaggrin, involucrin); Reduced antimicrobial peptides S100A7/A15 | [5] |
The therapeutic efficacy of this compound is supported by quantitative data from various experimental models. In spinal cord injury research, delphinidin treatment significantly improved functional recovery and reduced key inflammatory mediators in a dose-dependent manner [3]. Similarly, in immunological studies, the compound demonstrated potent effects on immune cell differentiation and function at specific concentration ranges [2]. The consistency of these effects across different models underscores the broad anti-inflammatory potential of this natural compound.
Table 2: Quantitative Anti-inflammatory Effects of this compound
| Parameter | Effect of Delphinidin | Experimental System | Dosage/Concentration | References |
|---|---|---|---|---|
| TNF-α Levels | Significant suppression | SCI Rat Model | 40 mg/kg and 200 mg/kg | [3] |
| IL-6 Levels | Significant reduction | SCI Rat Model | 40 mg/kg and 200 mg/kg | [3] |
| COX-2 Activity | Inhibition | SCI Rat Model | 40 mg/kg and 200 mg/kg | [3] |
| PGE2 Production | Decreased | SCI Rat Model | 40 mg/kg and 200 mg/kg | [3] |
| NF-κB Expression | Suppressed protein expression | SCI Rat Model | 40 mg/kg and 200 mg/kg | [3] |
| Treg Differentiation | Promoted | In vitro T cell culture | Not specified | [2] |
| Motor Function Recovery | Improved BBB scores | SCI Rat Model | 40 mg/kg and 200 mg/kg | [3] |
| Intramedullary Spinal Pressure | Reduced | SCI Rat Model | 40 mg/kg and 200 mg/kg | [3] |
The anti-inflammatory mechanisms of this compound involve modulation of multiple critical signaling pathways, particularly the NF-κB pathway and MAPK cascades. In spinal cord injury models, delphinidin treatment significantly suppressed protein expression levels of NF-κB, activator protein 1 (AP-1), and phosphorylated p38-MAPK [3]. Additionally, the compound inhibited the stimulation of NF-κB, cyclooxygenase-2 (COX-2) activity, and prostaglandin E2 (PGE2) production, indicating its multi-targeted approach to inflammation control. These findings suggest that delphinidin alleviates inflammation through concerted actions on these signaling pathways [3].
The following diagram illustrates the primary signaling pathways through which this compound exerts its anti-inflammatory effects:
Beyond direct signaling pathway inhibition, this compound demonstrates significant immunomodulatory properties through its effects on T cell biology. Research has shown that delphinidin and its hydrolytic metabolite gallic acid promote the differentiation of regulatory T cells (Tregs), which play a critical role in maintaining immune homeostasis and preventing excessive inflammatory responses [2]. The study revealed that TGF-β and IL-2 related signals are involved in this process, and various immunosuppressive proteins were secreted more abundantly in the presence of delphinidin. Furthermore, the function of the induced Tregs was enhanced, contributing to the compound's overall anti-inflammatory effects [2].
The following diagram illustrates how this compound modulates immune responses through Treg differentiation:
The spinal cord injury model provides a robust system for evaluating the anti-inflammatory effects of this compound in acute trauma settings. For this protocol, adult male Sprague-Dawley rats (weighing 220-250 g, 8-9 weeks old) are randomly divided into four groups: sham operation group, SCI model group, and two SCI + delphinidin-treated groups (40 mg/kg and 200 mg/kg) with 10 rats per group [3]. The SCI model is established by exposing the spinal cord through laminectomy at T9-T10 and implanting a 2-mm diameter hammer at 25 mm from the T9-T10 spinal cord for 1 minute [3]. Manual bladder expression should be performed three times daily post-surgery.
Delphinidin treatment is initiated 24 hours after SCI induction and continued for 2 weeks. The compound should be freshly dissolved in saline and administered at the designated doses (40 mg/kg or 200 mg/kg). Animals in the control group receive saline only. All procedures must be performed in accordance with institutional guidelines for animal care and use, with approval from the appropriate ethics committee [3].
Functional recovery is assessed using the Basso, Beattie, Bresnahan (BBB) open field locomotor scale, which ranges from 0 (complete paralysis) to 21 (normal function). Scores should be recorded at regular intervals throughout the study period, with particular attention to day 21 post-injury [3]. Intramedullary spinal pressure is measured using appropriate pressure monitoring equipment to evaluate the effect of delphinidin on edema and inflammation-induced pressure changes.
For molecular analyses, animals are euthanized at study endpoint, and spinal cord tissues (2 mm cephalic and caudally around the injury epicenter) are collected. Tissue samples are homogenized in RIPA lysis buffer, and protein concentration is determined using a BCA assay kit [3]. Inflammatory mediators are analyzed using commercial ELISA kits for TNF-α, IL-6, COX-2, PGE2, and caspase-3 according to manufacturers' protocols. Protein expression levels of NF-κB/p65, AP-1, and phosphorylated p38-MAPK are assessed by western blot analysis using specific primary antibodies and appropriate secondary antibodies. Band intensity should be quantified using image analysis software such as ImageJ [3].
This protocol evaluates the immunomodulatory effects of this compound on T cell differentiation, particularly focusing on regulatory T cells (Tregs). Human or mouse peripheral blood mononuclear cells (PBMCs) are isolated using standard density gradient centrifugation. For Treg differentiation assays, naïve CD4+ T cells are purified using magnetic bead-based separation kits according to manufacturer instructions [2]. Cells are cultured in complete RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and 2 mM L-glutamine.
To induce Treg differentiation, cells are stimulated with plate-bound anti-CD3 (5 μg/mL) and soluble anti-CD28 (2 μg/mL) antibodies in the presence of TGF-β (2-5 ng/mL) and IL-2 (100 U/mL) for 5-7 days [2]. This compound is added to treatment groups at optimal concentrations (literature suggests testing range of 10-100 μM based on experimental outcomes), while control groups receive vehicle only. The culture medium should be replaced every 2-3 days with fresh cytokines and delphinidin. After the differentiation period, cells are harvested for analysis by flow cytometry.
Differentiated T cells are stained for Treg markers using fluorescently labeled antibodies against CD4, CD25, and FoxP3 according to standard intracellular staining protocols. Additional staining for other T cell subsets (Th1, Th2, Th17) may be performed using antibodies against IFN-γ, IL-4, and IL-17A, respectively. Samples are analyzed using a flow cytometer, and data processed with appropriate analysis software [2].
For the allograft model, delphinidin-treated T cells or vehicle-treated controls are administered to recipient animals receiving skin or organ transplants from mismatched donors. Alternatively, delphinidin can be administered directly to recipient animals at appropriate doses (literature suggests testing 20-50 mg/kg based on preliminary data). Graft survival is monitored daily, and rejection is defined as complete necrosis of the graft. Animals are sacrificed at predetermined endpoints, and graft tissues, spleens, and draining lymph nodes are collected for analysis [2]. Immunosuppressive function of Tregs is assessed using in vitro suppression assays, where sorted Tregs are co-cultured with responder T cells at various ratios and proliferation measured by 3H-thymidine incorporation or CFSE dilution.
The chemical instability of this compound presents significant challenges for its therapeutic application. The compound's structure is particularly unstable at physiological pH and easily decomposes, with one of the main degradation products being gallic acid [2]. This instability necessitates special formulation approaches to maintain compound integrity during storage and administration. Research indicates that stabilization techniques such as complexation with sulfobutylether-β-cyclodextrin (SEB-β-CD) can significantly improve delphinidin's stability without compromising its biological activity [4]. This stabilized formulation has demonstrated efficacy in reducing inflammatory pain through both anti-oxidative and anti-inflammatory pathways in a model of hyperalgesia in rats [4].
Bioavailability enhancement represents another critical consideration for this compound applications. Despite its potent in vitro activity, delphinidin exhibits poor absorption and low bioavailability in its native form [6]. The compound is more active in its aglycone form, but the presence of a sugar moiety in the 3rd position of the C ring is vital for its bioavailability [1]. Formulation strategies such as nanoencapsulation, lipid-based delivery systems, or prodrug approaches may improve its absorption and metabolic stability. Additionally, the use of natural glycosylated forms of delphinidin (e.g., delphinidin-3-O-glucoside) may provide better bioavailability while maintaining biological activity [6].
The appropriate dosing regimen for this compound varies depending on the experimental model and route of administration. In spinal cord injury studies, doses of 40 mg/kg and 200 mg/kg administered systemically have demonstrated efficacy in reducing inflammation and improving functional outcomes [3]. For immunomodulation studies in allograft models, optimal dosing needs to be determined empirically, with consideration for both efficacy and potential toxicity. Research suggests that delphinidin's effects on Treg differentiation occur at lower concentrations compared to those required for significant suppression of pro-inflammatory cytokine production [2].
Various administration routes have been investigated for this compound, including intravenous, intraperitoneal, and oral delivery. In cardiac arrest studies, delphinidin was administered as a post-resuscitation infusion over one hour, with the stabilized formulation delivering 2.6 mg/kg of pure delphinidin [4]. For dermatological applications such as psoriasis models, topical application of delphinidin has shown efficacy in modulating pathological markers of psoriatic lesions [5]. The selection of administration route should consider the target tissue, desired systemic exposure, and formulation characteristics to maximize therapeutic outcomes while minimizing potential adverse effects.
Compound Degradation: this compound is highly unstable at neutral pH, which can lead to loss of activity during experiments. To address this, prepare fresh solutions for each experiment using acidic vehicles (pH 3-4) when possible. For long-term studies, consider using stabilized formulations such as those complexed with sulfobutylether-β-cyclodextrin [4].
Variable Bioavailability: The poor absorption of delphinidin can lead to inconsistent results in in vivo studies. Solution: Utilize appropriate formulation approaches such as lipid-based delivery systems or natural glycosylated forms like delphinidin-3-O-glucoside, which demonstrate improved bioavailability [1] [6]. Validate compound exposure through plasma or tissue concentration measurements when possible.
Inconsistent Treg Differentiation: The efficiency of Treg differentiation can vary between experiments. Ensure consistent activation conditions using quality-controlled antibodies for CD3/CD28 stimulation. Maintain precise cytokine concentrations (TGF-β and IL-2) throughout the culture period, and verify Treg phenotype using multiple markers (CD4, CD25, FoxP3) by flow cytometry [2].
Model Variability in Spinal Cord Injury: The severity of SCI can vary between animals, affecting response to treatment. Standardize the injury procedure carefully and include adequate sample sizes (n=10 per group as in published protocols) to account for biological variability. Use randomized allocation to treatment groups and blinded assessment of functional outcomes such as BBB scores [3].
When interpreting results from delphin chloride anti-inflammatory studies, consider that the biological effects may be mediated by both the parent compound and its metabolites, particularly gallic acid [2]. Include appropriate controls to account for potential metabolite activity. For mechanistic studies, utilize multiple approaches to validate key findings, such as combining pharmacological inhibition with genetic approaches when possible.
In animal models, ensure that functional outcomes (e.g., BBB scores in SCI) are supported by molecular data demonstrating target engagement and pathway modulation [3]. In immunological studies, confirm that observed changes in Treg populations correlate with functional immunosuppression in vitro and in vivo [2]. Always consider species-specific differences when extrapolating results between experimental models and potential human applications.
This compound represents a promising natural compound with significant anti-inflammatory properties across multiple experimental models. Its ability to modulate key inflammatory signaling pathways (NF-κB, p38-MAPK, AP-1) and promote immunoregulatory T cell differentiation underscores its potential as a multifunctional therapeutic agent [2] [3]. The detailed protocols provided in this document offer researchers standardized methods for investigating these effects in various experimental systems.
Future research should address critical gaps in our understanding of this compound's therapeutic potential, particularly regarding its metabolism and bioavailability in biological systems [6]. The development of more stable formulations with improved pharmacokinetic profiles will be essential for advancing this compound toward clinical applications. Additionally, further exploration of its effects in combination with existing therapies may reveal synergistic benefits for inflammatory and autoimmune conditions. As research continues, this compound and its derivatives may emerge as valuable additions to the arsenal of natural product-derived anti-inflammatory agents.
What are the main factors that cause delphinidin chloride degradation? this compound is highly susceptible to neutral to basic pH, high temperatures, and oxidative environments [1] [2] [3]. It is also light-sensitive and has low stability under physiological conditions, leading to rapid degradation and low bioavailability [1] [3].
What are the observable signs of this compound degradation? The most straightforward sign is a change in the color of your solution, as anthocyanins are pigments [4]. You can also monitor degradation quantitatively using HPLC, where you would observe a decrease in the delphinidin peak and the appearance of new peaks corresponding to its degradation products, such as gallic acid [2] [5].
What is a proven strategy to significantly improve delphinidin stability and efficacy? Research demonstrates that encapsulation in small extracellular vesicles (sEVs) can dramatically enhance both stability and biological potency. One study found that sEV-loaded delphinidin increased potency by 2-fold for inhibiting endothelial proliferation, 10-fold for NO production, and 100-fold for preventing capillary-like structure formation compared to the free compound [1].
This table summarizes critical best practices for handling this compound based on its physicochemical properties.
| Factor | Recommendation | Rationale & Context |
|---|---|---|
| pH Control | Maintain acidic conditions (pH < 3) [1]. Use acidified buffers/solvents (e.g., 0.05-0.1% TFA or HCl) [6]. | Low pH stabilizes the flavylium cation form of anthocyanins [1] [7]. |
| Temperature | Store solid at 2-8°C under inert atmosphere [4]. Keep solutions on ice/at 4°C during experiments; avoid repeated freeze-thaw cycles [2]. | High temperatures accelerate chemical degradation [1]. |
| Solvent | For stock solutions, use acidified DMSO. For working solutions, use acidified aqueous buffers or saline [8] [4]. | Solubility is highest in polar solvents like methanol and water, but stability requires acidity [7] [4]. |
| Light | Store in the dark and use amber vials or foil-wrapped tubes [3] [5]. | The compound is known to be light-sensitive [3]. |
| Oxidation | Use antioxidants with caution (e.g., ascorbic acid), as they can have complex, concentration-dependent effects [2]. | Degradation is rapid in tissue culture medium at 37°C (half-life ~30 min) [2]. |
For research requiring high efficacy in cellular or animal models, encapsulation in small extracellular vesicles (sEVs) is a highly effective advanced technique [1].
Protocol: Loading Delphinidin into Small Extracellular Vesicles (sEVs)
The following methodology is adapted from a published research approach [1]:
This protocol is ideal for establishing a stability-indicating method and understanding the degradation profile of your this compound batch [5].
Key Considerations:
This simple protocol helps quantify the instability of delphinidin under standard cell culture conditions [2].
What are the primary factors that cause delphinidin chloride degradation? The main factors are neutral to basic pH, elevated temperatures, the presence of oxygen, and exposure to light [1] [2] [3]. The degradation process is often catalyzed by metal ions like iron (Fe), copper (Cu), and manganese (Mn) [2].
How quickly does delphinidin degrade under physiological conditions? Degradation is very rapid. One study found that delphinidin has a half-life of approximately 30 minutes in tissue culture medium at pH 7.4 and 37°C [3].
What are the main degradation products of delphinidin? A key degradation product is gallic acid [3]. Other potential products include 2,4,6-trihydroxybenzaldehyde and syringic acid [4].
How can I confirm that my observed biological effects are from delphinidin and not its degradation products? This requires careful experimental design. You can:
If you are observing a loss of delphinidin activity or concentration in your experiments, follow this guide to diagnose and solve the problem.
Here are detailed methods for two key experiments to quantitatively assess delphinidin stability in your lab.
This method is ideal for a quick, quantitative assessment of delphinidin stability under different conditions.
This protocol confirms degradation and identifies the specific compounds formed.
The following table summarizes key factors and their quantitative impact on delphinidin stability, as reported in the literature.
| Factor | Impact on Stability & Key Findings | Reference |
|---|---|---|
| pH | Stable at pH < 3. Rapid degradation and color loss under neutral/basic conditions (pH 7.4). | [1] [5] |
| Temperature | High temperature is a major driver of degradation. Degradation rates follow Arrhenius model. | [2] |
| Metal Ions | Fe, Cu, Mn catalyze oxidative degradation. Rate constants depend on metal type/concentration. | [2] |
| Oxygen | Presence of oxygen accelerates degradation via metal-catalyzed oxidation. | [2] |
| Half-Life | ~30 minutes in tissue culture medium (pH 7.4, 37°C). | [3] |
For in vivo applications where physiological conditions are unavoidable, consider advanced delivery systems. Research shows that loading delphinidin into small extracellular vesicles (sEVs) or stabilizing it with sulfobutylether-β-cyclodextrin (SEB-β-CD) can dramatically improve its stability and efficacy [5] [6].
One study demonstrated that sEV-loaded delphinidin increased anti-angiogenic potency by 2-fold to 100-fold across different assays compared to the free compound [5]. This approach can protect delphinidin from rapid degradation in your experimental system.
The table below summarizes the fundamental characteristics and solubility information for delphinidin chloride crucial for planning your experiments.
| Property | Specification |
|---|---|
| Chemical Description | Anthocyanidin; chloride salt form [1]. |
| CAS No. | 528-53-0 [1] [2]. |
| Molecular Formula | C₁₅H₁₁ClO₇ [1] [2]. |
| Molecular Weight | 338.70 g/mol [1] [2]. |
| Appearance | Deep blue to purple, or brown to black, crystalline powder [1] [2]. |
| Solubility Overview | Soluble in water and polar organic solvents [2]. |
| Solubility in DMSO | 62.5 mg/mL (184.53 mM). Solution is hygroscopic. Note: Unstable in solution; prepare fresh before use [1]. |
| Storage Conditions | 4°C, sealed, away from moisture and light; for long-term storage, -20°C is recommended [1] [2]. |
Here are standard protocols for preparing stock and working solutions of this compound for in vitro and in vivo applications.
This is the standard method for creating a concentrated stock solution.
This protocol creates a suspended solution suitable for oral or intraperitoneal administration in animal studies [1].
The workflow for preparing these solutions can be visualized as follows:
Problem: Low Solubility or Precipitation
Problem: Rapid Degradation and Loss of Activity
Problem: Inconsistent Experimental Results
| Question | Answer | Key Parameter(s) |
|---|---|---|
| Proper solid storage conditions? | Store as a solid at 2-8°C under an inert atmosphere. Keep container sealed, away from light and moisture [1]. | Temperature: 2-8°C; Atmosphere: Inert gas [1] |
| How to store prepared solutions? | Prepare fresh solutions as needed. Store separately to avoid repeated freeze-thaw cycles [1]. | Stability: Avoid freeze-thaw cycles [1] |
| What solvents are suitable? | Slightly soluble in Methanol. Soluble in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline mixture [1]. | Solubility: Use specified solvent mixtures [1] |
| What is the compound's purity? | Supplied at over 98% purity [1]. | Purity: >98% [1] |
Problem: Unexpected degradation of delphinidin chloride in solution.
Problem: Low yield or no effect in cell-based assays.
Problem: Precipitation in aqueous buffer.
This protocol ensures the preparation of a stable stock solution for cell culture experiments [1].
This method outlines how to investigate the anticancer effects of this compound [1].
The diagram below outlines the key steps for treating cells with this compound to study its mechanism of action.
The core issue researchers face is the inherent instability of delphinidin under physiological conditions.
The following diagram illustrates the degradation pathway of delphinidin chloride under typical experimental conditions:
A highly effective approach to overcome this instability is the use of small extracellular vesicles (sEVs) as a delivery system. This method protects delphinidin from degradation and significantly enhances its potency [5].
Experimental Protocol: Loading Delphinidin into Small Extracellular Vesicles (sEVs)
This protocol can serve as a troubleshooting guide for enhancing delphinidin stability [5].
1. sEV Isolation
2. Drug Loading
3. Verification & Characterization
The investment in a stabilization protocol like sEV-loading yields substantial returns in experimental outcomes. The table below summarizes the enhanced potency of sEV-loaded delphinidin compared to the free compound in key angiogenesis assays [5].
| Assay Type | Free Delphinidin | sEV-Loaded Delphinidin | Fold Increase in Potency |
|---|---|---|---|
| Endothelial Proliferation | Baseline inhibition | Enhanced inhibition | 2-fold |
| Endothelial NO Production | Baseline production | Enhanced production | 10-fold |
| Capillary-like Formation | Baseline suppression | Enhanced suppression | 100-fold |
Q1: Why do I see biological effects even though delphinidin is unstable? Could it be from its degradation products? A1: Yes, that is a valid concern. Research shows that delphinidin degrades rapidly into metabolites like gallic acid. The antioxidant and cytoprotective effects observed at low (nanomolar) concentrations may be driven by these degradation products or by the parent compound upregulating endogenous antioxidant defenses (e.g., increasing glutathione levels). High concentrations (e.g., 100 µM) can be cytotoxic and pro-oxidant [1].
Q2: What are the key physicochemical factors I should control in my experiments with this compound? A2: The three most critical factors to control are:
Q3: Besides sEVs, are there other methods to stabilize delphinidin? A3: Yes, other chemical stabilization methods include:
Q: What is delphinidin chloride and what are its key identifiers? Delphinidin is an anthocyanidin, the aglycone (non-sugar) component of certain anthocyanin pigments. The "chloride" form is common for commercial standards, where the flavylium cation is paired with a chloride anion for stability [1] [2].
The table below summarizes its fundamental chemical identification data:
| Property | Description |
|---|---|
| Common Name | Delphinidin (often used interchangeably with this compound) [1] |
| Systematic Name | 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-1λ⁴-chromen-1-ylium chloride [1] |
| CAS Registry Number | 528-53-0 [1] [2] [3] |
| Molecular Formula | C₁₅H₁₁O₇⁺ (Flavylium cation) [1] [4] |
| Average Mass | 303.24 g/mol (aglycone) [1] |
| SMILES | [Cl-].OC1=CC(O)=C2C=C(O)C(=[O+]C2=C1)C1=CC(O)=C(O)C(O)=C1 [1] [2] |
Q: What are the primary natural sources of delphinidin? Delphinidin is found in its glycosylated forms (anthocyanins) in many pigmented fruits and vegetables. Key natural sources include [1] [5] [6]:
Q: What are the standard analytical techniques for identifying this compound? Proper identification and quantification require a combination of chromatographic and spectroscopic techniques.
| Technique | Application & Key Details |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Primary method for separation and quantification. Coupling with a Diode Array Detector (DAD) is essential to capture its characteristic UV-Vis spectrum [2] [7]. |
| Mass Spectrometry (MS) | Critical for confirming molecular weight and structure. LC-MS/MS provides fragmentation patterns for definitive identification [1] [7]. |
| Gas Chromatography (GC) | Suitable for analysis, though likely requires derivatization [2] [7]. |
| Nuclear Magnetic Resonance (NMR) | The gold standard for full structural elucidation, including stereochemistry [2]. |
Q: What spectral features can I expect for delphinidin?
The following diagram illustrates a general workflow for the extraction, analysis, and identification of delphinidin from a plant or biological sample:
Q: My delphinidin standard appears to be degrading. How can I stabilize it? Delphinidin is notoriously unstable. Its structure is highly sensitive to several environmental factors [8] [5] [6].
| Issue | Possible Cause | Solution & Preventive Measures |
|---|
| Poor Stability/ Degradation | High pH: Structure changes with pH. High Temperature: Accelerates decomposition. Light Exposure: Promotes oxidation. Oxygen: Causes oxidative degradation. | • Maintain acidic conditions (pH < 3.0) for solutions [5]. • Store at -20°C or below; transport on wet ice [2] [3]. • Protect from light; use amber vials. • Use an inert atmosphere (e.g., Nitrogen) when possible. | | Low Recovery from Biological Matrix | Extensive metabolism in gut/gut microbiota; degradation during sample prep. | • Use acidic stabilization buffers immediately upon sample collection. • Include enzymatic inhibitors (e.g., for glucuronidases). | | Unexpected Metabolites in Data | Normal biotransformation. A key hydrolytic metabolite is gallic acid [8]. | • Be aware of common metabolites. Use authentic standards of gallic acid for comparison during analysis [8]. |
Q: Why do I detect gallic acid in my experiments with delphinidin? This is a common and expected finding. Delphinidin's structure is very unstable and easily decomposes. Gallic acid is a primary hydrolytic metabolite of delphinidin [8]. In fact, research shows that both delphinidin and its metabolite gallic acid have biological activity, such as promoting the differentiation of regulatory T cells [8]. Therefore, detecting gallic acid does not necessarily indicate an error but may be a result of normal metabolic or chemical breakdown.
Q: What is a key signaling pathway modulated by delphinidin in cancer research? Delphinidin exhibits anticancer effects by targeting multiple signaling pathways. A well-documented mechanism is the inhibition of the PI3K/AKT and MAPK pathways, which are central to cell survival, proliferation, and growth. The diagram below summarizes this mechanism:
In vitro Protocol: Assessing Anti-Proliferative Effects This protocol is adapted from multiple studies investigating delphinidin's effects on cancer cell lines [6] [9] [10].
The table below summarizes the standard methods for preparing stock and working solutions of delphinidin chloride, based on supplier and research protocols [1] [2].
| Solution Type | Solvent | Concentration | Preparation Method & Notes |
|---|---|---|---|
| Stock Solution | Anhydrous DMSO | 20.8 - 25.0 mg/mL (~61.4 - 73.8 mM) | Dissolve the powder in a known volume of DMSO. Sonication may be needed to aid dissolution. Unstable at room temperature. |
| In Vitro Working Solution | Cell culture medium (with DMSO) | Varies; e.g., 5 µM [3] | Dilute the DMSO stock into your cell culture medium. Keep DMSO concentration low (e.g., 0.1% or less) to avoid cytotoxicity. |
| In Vivo Working Solution (Suspension) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.38 mM) | Add stock solution to the SBE-β-CD/saline mixture sequentially. This yields a suspension suitable for oral and intraperitoneal injection [1] [2]. |
| In Vivo Working Solution (Clear Solution) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (≥ 6.14 mM) | Add stock solution to co-solvents sequentially. This yields a clear solution for in vivo studies [1] [2]. |
This compound is known for its instability in solution, which is a critical factor for experimental success.
The following diagram illustrates the rapid degradation of delphinidin in a physiological environment and the formation of its main metabolite.
Here are solutions to frequently encountered problems when working with this compound.
| Problem | Possible Cause | Solution & Recommendation |
|---|
| Precipitation in solution | Instability in aqueous buffer; degradation. | • Ensure sequential dilution from DMSO stock into aqueous solvents [1]. • Use co-solvents like PEG300 and Tween-80 for in vivo formulations [1] [2]. • Confirm solution is freshly prepared. | | Low cell viability / High cytotoxicity at low doses | Using excessively high, non-physiological concentrations. | • Use low, bioavailable concentrations (nM to low µM range) [4]. • Run a careful dose-response curve (e.g., 0-50 µM) to find a sub-cytotoxic dose for your cell type [3] [5]. | | Lack of biological effect | Degraded compound; inactive. | • Use a freshly prepared stock and working solution. • Verify biological activity with a positive control in your assay. | | Inconsistent results between experiments | Variable compound potency due to degradation or improper storage. | • Use a fresh aliquot of powder or stock solution for each experiment. • Standardize the time between solution preparation and application to cells. |
To illustrate how delphinidin is used in a specific experiment, here is a methodology adapted from a study investigating its role as a radiation-sensitizing agent in non-small cell lung cancer (NSCLC) cells [3].
The workflow for this experiment is outlined below.
| Factor | Condition | Key Finding / Recommended Protocol | Experimental Basis |
|---|---|---|---|
| Temperature | 2°C (Refrigeration) | Highest stability; Degradation half-life of ~1443 hours [1] | Aqueous anthocyanin extract, pH 3.02 [1] |
| 22°C (Room Temp) | Moderate stability; Degradation half-life of ~796 hours [1] | Aqueous anthocyanin extract, pH 3.02 [1] | |
| 75°C (Heating) | Rapid degradation; Degradation half-life of only ~8.4 hours [1] | Aqueous anthocyanin extract, pH 3.02 [1] | |
| Storage | Long-term | Store at -20°C as a powder; store dissolved solutions at -80°C and avoid repeated freeze-thaw cycles [2] | Manufacturer's product information [2] |
| Solubilization | Working Solution | Soluble in DMSO (56.2 mg/mL). For in vivo studies, use a vehicle like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2] | Manufacturer's product information [2] |
For research requiring precise knowledge of delphinidin chloride stability under specific conditions, you can follow this detailed experimental workflow. The accompanying diagram outlines the key stages.
Figure 1: Experimental workflow for assessing this compound stability.
The following tables summarize key experimental findings that underpin the anti-inflammatory mechanisms of these compounds.
Table 2: Delphinidin Chloride - Key Experimental Findings
| Mechanism | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| Treg Differentiation | Mouse allograft model | Promoted Treg differentiation via TGF-β and IL-2 signals; increased secretion of immunosuppressive proteins; suppressed memory T cell function. | [1] |
| Inhibition of PI3K/AKT & NF-κB | Avian pathogenic E. coli (APEC)-infected HD11 cell model | Significantly reduced phosphorylation of AKT, P65, and IκB proteins, indicating suppression of PI3K/AKT and NF-κB pathways. | [2] |
| Inhibition of Fyn Kinase & MAPK Pathways | In vitro kinase assays and mouse skin model | Directly bound to and inhibited Fyn kinase, leading to inhibition of downstream JNK, p38, and Akt phosphorylation; suppressed TNF-α-induced COX-2 expression. | [3] |
Table 3: Gallic Acid - Key Experimental Findings
| Mechanism | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| Treg Differentiation | Mouse allograft model | Promoted Treg differentiation, similarly to delphinidin, contributing to an anti-inflammatory effect. | [1] |
| Intestinal Barrier Protection | In vivo inflammatory bowel disease (IBD) model | Mitigated colitis by improving tight junction-dependent intestinal permeability, involving the myosin light-chain kinase (MLCK) pathway. | [4] |
| Modulation of PPARγ Signaling | Mouse model of steatohepatitis (MASH) & in vitro (HepG2 cells) | Upregulated transcription factor IRF6, which negatively regulates PPARγ, leading to reduced hepatic lipid accumulation and inflammation. | [5] |
| Activation of KEAP1/NRF2 Pathway | In silico docking and in vivo rat model of hepatotoxicity | Showed strong binding to Keap1 (-6.9 kcal/mol), supporting its role in activating the NRF2-mediated antioxidant response. | [6] |
For researchers looking to evaluate the anti-inflammatory effects of compounds like these, the following diagram outlines a common workflow, integrating methodologies from the cited studies.
The anti-inflammatory effects of both compounds converge significantly on the NF-κB pathway, a master regulator of inflammation. However, they also engage distinct upstream targets, as illustrated below.
For scientists in drug development, several factors are crucial when considering these compounds:
The core difference lies in the number of hydroxyl groups on the B-ring of their chemical structures. This structural variation is a primary determinant of their physicochemical behavior and biological activity [1] [2].
| Property | Delphinidin Chloride | Cyanidin-3-Glucoside (C3G) |
|---|---|---|
| Chemical Structure | Flavylum cation with 3',4',5' tri-hydroxy B-ring [2] | Flavylum cation with 3',4' di-hydroxy B-ring [3] |
| IUPAC Name | 3,3',4',5,5',7-hexa-hydroxy-flavylium [2] | Cyanidin-3-O-β-glucoside [4] |
| Molecular Formula | C₁₅H₁₁ClO₇ [5] | C₂₁H₂₁O₁₁ [3] |
| Molecular Weight | 338.70 g/mol [5] | 449.4 g/mol [3] |
| LogP | Information missing in search results | 0.39 [3] |
| Solubility | Soluble in water, methanol [2] [5] | Highly soluble in water [3] |
| Stability | Rapidly degrades in physiological conditions (half-life ~30 min) [6] | Relatively more stable; detected in rat brain post-injection [4] |
The following diagram illustrates the core structural difference between the two anthocyanidins.
The additional hydroxyl group on delphinidin's B-ring generally makes it a more potent antioxidant in chemical assays, but this also affects its stability and specific interactions with cellular targets [1] [7].
A comprehensive 2023 study that directly compared the six most common anthocyanidins provides a clear hierarchy of antioxidant potency, measured by the number of oxidant molecules reduced by one molecule of the antioxidant (n10). A higher n10 value indicates greater activity [1].
| Assay | This compound | Cyanidin (Aglycone) | Trend & Conclusion |
|---|---|---|---|
| ABTS•+ Scavenging (n10) | Highest value [1] | Intermediate value [1] | Order: Dp > Pt > Cd > Mv > Pg > Pn. More hydroxyl groups on the B-ring correlate with higher antioxidant activity [1]. |
| DPPH• Scavenging (n10) | Highest value [1] | Intermediate value [1] | Order: Dp > Pt > Cd > Mv > Pg > Pn. Replacing a hydroxyl with a methoxy group decreases activity [1]. |
| ORAC | Highest value [1] | Intermediate value [1] | Order: Dp > Pt > Cd > Mv > Pg > Pn. Confirms trend across multiple antioxidant mechanisms [1]. |
Beyond simple chemical antioxidant tests, the compounds show differentiated effects in biological systems.
| Biological Activity | This compound | Cyanidin / Cyanidin-3-Glucoside |
|---|---|---|
| Cellular Antioxidant Activity (CAA) | Information missing in search results | Shows antioxidant effects in HT29 human colon cancer cells [1]. |
| Anti-Cancer Mechanisms | Induces apoptosis in HCT116 colon cancer cells by modulating JAK/STAT3 and MAPK signaling. Potent EGFR inhibitor (IC₅₀: 1.3 µM) [5]. | Information missing in search results. |
| Effects on Stem Cell Differentiation | Inhibits adipogenesis (fat cell formation) in human adipose mesenchymal stem cells (MSCs), similar to the drug liraglutide. Stimulates chondrogenesis (cartilage formation) [7]. | Stimulates chondrogenesis in MSCs. Does not significantly inhibit adipogenesis [7]. |
| Neuroprotective Effects & Brain Bioavailability | Information missing in search results. Rapidly degrades to gallic acid, which may mediate some effects at low (nM-µM) concentrations [6]. | Crosses the blood-brain barrier. C3G shows protection against Alzheimer's pathology in mouse models, reducing Aβ plaques, improving autophagy, and protecting synapses [8] [4]. |
| Anti-Inflammatory & Other Effects | Shows anti-inflammatory and endothelium-dependent vasodilation, potentially benefiting cardiovascular health [2] [5]. | Exhibits anti-inflammatory, anti-thrombotic, and gastro-protective properties. Its metabolite, protocatechuic acid, contributes to bioactivity [9] [3]. |
The following experimental workflow is commonly used to characterize and compare the biological activities of these compounds, from chemical assessment to cellular and in vivo models.
For researchers looking to replicate or design studies, here are summaries of key methodologies from the search results.
Antioxidant Activity (ABTS/DPPH) [1]: Prepare a solution of the stable radical (ABTS•+ or DPPH•). Mix with the anthocyanin solution and incubate at 37°C for 10 minutes. Measure the decrease in absorbance at the relevant wavelength (734 nm for ABTS, 517 nm for DPPH). Calculate antioxidant activity based on the stoichiometric value (n10), which is the number of radical molecules reduced by one antioxidant molecule.
Cellular Antioxidant Activity (CAA) [1]: Use HT29 human colon adenocarcinoma cells as a model. Load cells with a fluorescent probe (DCFH-DA). Treat cells with the anthocyanin and subsequently introduce an peroxyl radical generator (e.g., AAPH). Measure the fluorescence increase over time. Quantify the ability of the compound to inhibit intracellular oxidation.
Pharmacokinetic Study in Rats [4]: Administer a single intravenous bolus of C3G (e.g., 668 nmol) to anesthetized rats. Collect blood plasma, brain, liver, and kidney samples at very short time intervals (15 seconds to 20 minutes). Analyze tissue extracts using UPLC/MS-MS to quantify the parent compound and its metabolites. Calculate PK parameters (half-life, volume of distribution, clearance) using non-compartmental analysis.
The choice between this compound and cyanidin/C3G in research or development depends heavily on the target application.
A critical consideration is bioavailability and metabolism. Delphinidin is inherently unstable under physiological conditions [6], while C3G, though more stable, is metabolized into compounds like protocatechuic acid [3]. The observed in vivo effects are likely a combination of the parent compound and its metabolites.
The core difference between delphinidin and other anthocyanidins lies in the number and position of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the B ring, which significantly influences their biological activity [1] [2]. The table below outlines the basic structural differences.
| Anthocyanidin | R₁ | R₂ | Key Structural Feature |
|---|---|---|---|
| Delphinidin | OH | OH | Three adjacent hydroxyl groups on the B ring (catechol structure) [3] |
| Cyanidin | OH | H | Two hydroxyl groups on the B ring [1] |
| Petunidin | OCH₃ | OH | One methoxyl and one hydroxyl group on the B ring [1] |
| Peonidin | OCH₃ | H | One methoxyl and one hydroxyl group on the B ring [1] |
| Malvidin | OCH₃ | OCH₃ | Two methoxyl groups on the B ring [1] |
| Pelargonidin | H | H | One hydroxyl group on the B ring [1] |
Experimental data suggests that delphinidin's unique structure confers enhanced potency in several biological activities. The following table summarizes its performance in selected areas against other anthocyanidins.
| Biological Activity | Experimental Model | Delphinidin Chloride Activity | Comparison with Other Anthocyanidins |
|---|---|---|---|
| Antigenotoxic Effect | Human peripheral blood lymphocytes treated with mitomycin-C [4] | 25-100 μM significantly decreased chromosome aberrations caused by MMC (almost 50% reduction) [4] | The study focused on this compound; quantitative comparison with others not provided. |
| Anticancer (Anti-proliferative/Pro-apoptotic) | Various cancer cell lines (e.g., breast, prostate, colon) [3] [5] | Inhibits cell proliferation, induces apoptosis (caspase activation), arrests cell cycle at G2/M phase [3]. | Delphinidin-3-O-glucoside is noted as one of the most active derivatives for anticancer activity due to better absorption [3]. |
| Neuroprotection | APP/PS1 mouse model of Alzheimer's disease [6] | 15 mg/kg/day for 8 weeks improved cognitive deficits, reduced Aβ pathology, and attenuated microglial senescence [6] | The study focused on the mechanism of Delphinidin; quantitative comparison with other anthocyanidins was not the focus. |
| Antioxidant Capacity | Chemical and cellular assays [1] [3] | Potent antioxidant due to multiple electron-donating hydroxyl groups, scavenges reactive oxygen species (ROS) [1] [3]. | Generally, antioxidant capacity increases with hydroxylation: Delphinidin > Cyanidin > Pelargonidin [1] [2]. Methoxylation (as in Malvidin) can decrease this activity. |
| UVB Skin Protection | Human HaCaT keratinocytes and mouse skin [7] | 1–20 μM pretreatment inhibited UVB-induced apoptosis, oxidative stress, and DNA damage markers (8-OHdG) [7] | The study demonstrated delphinidin's efficacy; it did not provide a direct comparison with other anthocyanidins. |
For researchers looking to replicate or design studies, here are the methodologies from several key experiments cited above.
In vitro Genotoxic/Antigenotoxic Assessment [4]:
In vivo Neuroprotection Study [6]:
In vitro Anticancer Mechanism Study [3]:
The diagram below illustrates one of the key molecular mechanisms through which delphinidin exerts neuroprotective effects, as identified in recent research [6].
This pathway shows how delphinidin activates AMPK, which in turn activates SIRT1. The enhanced SIRT1 activity directly inhibits microglial senescence, leading to reduced senescence markers and ultimately resulting in improved neuroprotection [6].
Delphinidin chloride exerts its antioxidant effects through several well-defined chemical and cellular mechanisms:
The following diagram outlines these primary mechanisms and their logical relationships.
The antioxidant capacity of delphinidin and its derivatives can be quantified using various standard assays. The table below summarizes key data points from the search results.
| Compound / Extract | Assay Type | Reported Activity | Experimental Context / Comparison |
|---|---|---|---|
| Delphinidin (aglycone) | General Assessment | Potent antioxidant [1] [2] | The presence of three hydroxyl groups on the B-ring makes it one of the most potent anthocyanidins [1]. |
| Delphinidin 3-glucoside chloride | DPPH, Cellular Assays | Antioxidant activity confirmed [4] | A dietary phenolic found in Hibiscus sabdariffa; induces apoptosis in B-cell leukemia [4]. |
| Delphinidin (from model studies) | Enzyme Inhibition (EGFR) | IC~50~: 2.37 µM [4] | Specific measurement for Delphinidin 3-glucoside chloride inhibiting the EGFR enzyme [4]. |
| Optimized Pyrus spinosa Extract | FRAP, DPPH | Increase of 2356% (FRAP) and 1622% (DPPH) after optimization [5] | Demonstrates how extraction parameters drastically enhance the antioxidant activity of a natural extract rich in various polyphenols [5]. |
| Cyanidin (for structure comparison) | General Assessment | Less potent than delphinidin [1] [2] | Fewer hydroxyl groups on the B-ring result in lower electron-donating capacity compared to delphinidin [1] [2]. |
The antioxidant potency of anthocyanidins is directly influenced by their chemical structure [1] [2]:
To ensure reliable and reproducible results when evaluating this compound's antioxidant activity, the following optimized protocols from the search results are critical.
This is a standard method for measuring a compound's ability to donate hydrogen atoms or electrons.
Scavenging (%) = [1 - (Asample - Acontrol) / Ablank] × 100 [8], where Asample is the absorbance of the test mixture, Acontrol accounts for the sample's own color, and Ablank is the absorbance of the DPPH solution alone.This assay is often used for both hydrophilic and lipophilic antioxidants.
This method provides more physiologically relevant data by measuring antioxidant activity within living cells.
For researchers and scientists in drug development, the data on this compound highlights several promising avenues:
| Anticancer Agent | Cancer Type / Cell Line | Nature of Interaction & Key Findings | Experimental Measures & Outcomes |
|---|
| 3-Bromopyruvic acid (3-BP) [1] | Ovarian Cancer (PEO1 and SKOV3 cell lines) | Mostly Synergistic in PEO1; Weakly Antagonistic or Additive in SKOV3. The difference is linked to varied metabolic responses [1]. | - Combination Index (CI): <1 for PEO1 (synergistic), ≈1 or >1 for SKOV3 (additive/antagonistic) [1].
While strong, consistent synergy is limited in the current literature, delphinidin shows other important interactions:
For researchers looking to replicate or build upon these findings, here are the core methodologies from the pivotal studies.
1. Protocol for Delphinidin & 3-BP Synergy Study [1]
2. Protocol for sEV-Delphinidin Preparation [4]
Delphinidin's potential to work synergistically with other agents stems from its multi-targeted action on cancer cells. The diagram below illustrates its key mechanisms and how they might complement other drugs.
The table below compares delphinidin chloride with other documented p300/CBP inhibitors.
| Inhibitor Name | Reported IC50 / Potency | Inhibitor Type / Key Feature | Key Experimental Context |
|---|---|---|---|
| This compound | ~30 μM [1] | Natural Product (Anthocyanidin) | Inhibits histone acetyltransferase activity of p300/CBP [1]. |
| Lys-CoA | Sub-micromolar (Potent) [2] | Bisubstrate Inhibitor | Synthetic, specific for p300 (over PCAF); used as a reference potent inhibitor [2]. |
| H3-CoA-20 | N/A | Bisubstrate Inhibitor | Synthetic, specific for PCAF (over p300) [2]. |
| Curcumin | N/A | Natural Product | Reported to inhibit p300/CBP and other KATs, but with poor stability [2]. |
| Garcinol | N/A | Natural Product | Isolated from Garcinia indica, inhibits both p300 and PCAF [2]. |
| C646 | 400 nM (Cell-free assay) [2] | Synthetic, Competitive | One of the first potent, cell-active small-molecule inhibitors identified via high-throughput screening [2]. |
The initial finding that delphinidin inhibits p300/CBP comes from a product description on TargetMol, which states it "inhibited the histone acetyltransferase activity of p300/CBP (IC50 was about 30 μM)" [1]. This type of source typically summarizes data from primary research, indicating this value was likely determined in a biochemical, cell-free assay measuring the direct inhibition of the purified p300/CBP enzyme's HAT activity.
Research also provides context for its broader epigenetic and anti-cancer mechanisms, which are consistent with p300/CBP inhibition:
Delphinidin's anti-cancer effects involve a multi-targeted impact on the epigenetic landscape. The following diagram illustrates the key mechanisms identified in prostate cancer cells.
This model shows that this compound exerts effects by inhibiting both HATs (like p300/CBP) and HDACs (like HDAC3), leading to altered gene expression and apoptosis in cancer cells [1] [3].
This compound serves as a useful research tool for initial, broad-spectrum probing of p300/CBP-related biological processes. For more targeted and potent inhibition, especially in advanced therapeutic contexts, newer synthetic inhibitors like C646 are often preferred [2].
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